molecular formula C20H24O2 B190855 Crocetin dialdehyde CAS No. 502-70-5

Crocetin dialdehyde

Cat. No.: B190855
CAS No.: 502-70-5
M. Wt: 296.4 g/mol
InChI Key: YHCIKUXPWFLCFN-QHUUTLAPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crocetin dialdehyde is an apo carotenoid diterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8- and 8'-positions. It is an enal, a dialdehyde and an apo carotenoid diterpenoid.
This compound has been reported in Plectranthus barbatus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

502-70-5

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

InChI

InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+

InChI Key

YHCIKUXPWFLCFN-QHUUTLAPSA-N

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O

Pictograms

Irritant

Synonyms

(8,8'-Diapocarotene-8,8'-dial;  Crocetin dialdehyde

Origin of Product

United States

Foundational & Exploratory

crocetin dialdehyde natural sources and extraction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Crocetin (B7823005) Dialdehyde (B1249045): Natural Sources, Biosynthesis, and Extraction

Introduction

Crocetin dialdehyde is a pivotal intermediate in the biosynthesis of crocetin and its glycosylated esters, crocins, which are the primary compounds responsible for the color and therapeutic properties of saffron.[1][2][3] As a C20 apocarotenoid, it is derived from the oxidative cleavage of zeaxanthin (B1683548).[2][3] This molecule is of significant interest to researchers in pharmacology and drug development due to its role as a direct precursor to crocetin, a compound with demonstrated antioxidant, anti-inflammatory, and neuroprotective activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its extraction and purification, tailored for scientific and industrial applications.

Natural Sources and Biosynthesis

This compound is not typically accumulated in large quantities in plants; it is a transient intermediate that is quickly converted to crocetin. However, its biosynthesis is a key process in a few specific plant species.

Primary Natural Sources: The principal commercial and natural sources for crocetin-related compounds are:

  • Saffron (Crocus sativus L.): The dried stigmas of the saffron flower are the most well-known source. The biosynthesis of this compound is highly active in the stigmas, leading to the accumulation of crocins.

  • Gardenia jasminoides Ellis: The fruits of this plant are a significant and more cost-effective alternative to saffron for the commercial extraction of crocins and crocetin.

  • Nyctanthes arbor-tristis L.: This plant is also known to synthesize this compound and its derivatives.

  • Buddleja davidii and Verbascum sp.: These species also produce this compound via the activity of CCD4-type enzymes.

Biosynthetic Pathway: this compound is formed through the enzymatic cleavage of zeaxanthin. This crucial step is catalyzed by a specific type of enzyme called a carotenoid cleavage dioxygenase (CCD). In Crocus sativus, the enzyme CsCCD2 is responsible for cleaving zeaxanthin at the 7,8 and 7',8' double bonds to yield one molecule of this compound and two molecules of 3-OH-β-cyclocitral. The resulting this compound is then rapidly oxidized by aldehyde dehydrogenases (ALDHs) to form crocetin.

zeaxanthin Zeaxanthin ccd2 Carotenoid Cleavage Dioxygenase (CCD2) zeaxanthin->ccd2 dialdehyde This compound ccd2->dialdehyde Cleavage at 7,8 & 7',8' aldh Aldehyde Dehydrogenase (ALDH) dialdehyde->aldh crocetin Crocetin aldh->crocetin Oxidation ugt UDP-Glucosyl Transferases (UGT) crocetin->ugt crocins Crocins ugt->crocins Glycosylation

Caption: Biosynthetic pathway from zeaxanthin to crocins.

Extraction Methodologies from Plant Sources

Since this compound is an intermediate, extraction methods typically target the more abundant and stable crocins, from which crocetin can be obtained via hydrolysis. The dialdehyde is co-extracted during these processes.

Maceration and Solvent Extraction

This is the most common laboratory-scale method for extracting apocarotenoids from saffron and gardenia. The choice of solvent is critical for achieving high efficiency.

Experimental Protocol:

  • Preparation: 10 grams of dried, powdered saffron stigmas or gardenia fruit are placed in a light-protected flask.

  • Extraction: 200 mL of 80% aqueous ethanol (B145695) is added to the flask. The mixture is agitated (e.g., vortexed or stirred) for 2 minutes and then left to macerate for 24 hours at a low temperature (4°C) in darkness to minimize degradation.

  • Filtration & Concentration: The mixture is centrifuged at 4000 rpm for 10 minutes, and the supernatant is collected. This process can be repeated multiple times on the remaining solid material to maximize yield. The collected supernatants are pooled and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification: The resulting crude extract contains a mixture of crocins, crocetin, and this compound. Further purification is required to isolate the dialdehyde, typically via column chromatography or preparative HPLC.

start Dried Plant Material (e.g., Saffron Stigmas) grind Grinding to Powder start->grind extract Maceration with 80% Ethanol (4°C, 24h) grind->extract separate Centrifugation / Filtration extract->separate concentrate Rotary Evaporation (≤40°C) separate->concentrate purify Chromatographic Purification (e.g., HPLC) concentrate->purify product Isolated Apocarotenoids (including this compound) purify->product

Caption: General workflow for solvent extraction and purification.

Hydrolysis for Crocetin Production

To obtain the more stable aglycone, crocetin, the extracted crocins can be hydrolyzed. This is often a necessary step in commercial production. Crocetin can be obtained by hydrolyzing crocin (B39872) with alkali or enzymes.

Experimental Protocol (Enzymatic Hydrolysis):

  • Crude Extract Preparation: A crude crocin extract is obtained as described in section 2.1.

  • Enzymatic Reaction: The crude extract is dissolved in a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0). A commercially available enzyme preparation with β-glucosidase activity (e.g., Celluclast® 1.5 L) is added.

  • Incubation: The mixture is incubated at an optimal temperature (e.g., 50°C) for several hours (e.g., 16 hours) to allow for the complete conversion of crocins to crocetin.

  • Purification: The resulting crocetin is then purified from the reaction mixture, often by resin adsorption followed by chromatography.

Biotechnological Production and In-Situ Extraction

Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative to plant extraction for producing saffron apocarotenoids. A key challenge is the potential degradation of the produced compounds within the cell. In-situ extraction, also known as a two-phase culture system, addresses this by continuously removing the product from the aqueous cell culture into an organic solvent phase.

Experimental Protocol (Two-Phase E. coli Culture):

  • Strain Cultivation: An E. coli strain engineered with the necessary genes for zeaxanthin and this compound biosynthesis (e.g., expressing a CCD enzyme) is cultivated in a suitable fermentation medium.

  • Two-Phase System: Upon induction of the biosynthetic pathway, a biocompatible, non-polar organic solvent such as n-dodecane is added to the culture medium (e.g., at a final concentration of 10-20% v/v).

  • In-Situ Extraction: The hydrophobic this compound, as it is produced by the cells, partitions into the n-dodecane layer. This prevents its degradation and reduces cellular toxicity.

  • Recovery: After the fermentation period (e.g., 24-48 hours), the organic phase is easily separated from the aqueous culture by centrifugation.

  • Purification: The this compound is recovered from the n-dodecane phase, which can then be further purified if necessary. This method efficiently recovers the product without costly cell disruption steps.

cluster_fermenter Bioreactor media Aqueous Phase Engineered E. coli + Nutrients production This compound Production in E. coli media->production separation Phase Separation (Centrifugation) media->separation solvent Organic Phase n-Dodecane solvent->separation partition Partitioning into Organic Phase production->partition partition->solvent product Product Recovery from n-Dodecane separation->product

References

Spectroscopic Profile of Crocetin Dialdehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (B7823005) dialdehyde (B1249045) is a key intermediate in the biosynthesis of crocetin, a major active component of saffron with significant therapeutic potential. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quantification in various matrices. This technical guide provides a summary of the available spectroscopic data for crocetin dialdehyde and related compounds, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a visualization of its biosynthetic pathway are also presented to support research and development efforts.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for trans-Crocetin in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4/4'6.61dd11.4, 15.0
3/3'7.21d11.4
5/5'6.73d15.0
7/7'6.49dd3.0, 7.9
8/8'6.84dd3.0, 7.9

Table 2: ¹³C NMR Spectroscopic Data

Note: Specific ¹³C NMR data for this compound was not found in the performed search. Data for crocetin would be a useful comparison but was also not explicitly available in the search results.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Note: Specific IR absorption data for this compound was not found in the performed search.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by strong absorption in the visible region, typical for carotenoid-like molecules with extended conjugated systems.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Mobile Phase (HPLC)~450

Note: The provided λmax is an approximation from HPLC-DAD analysis. Detailed molar absorptivity data was not available.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For a proton NMR, a concentration of 2-5 mg/0.7 mL is typically sufficient, while for a carbon NMR, a higher concentration of around 20 mg/0.7 mL is recommended.

  • Filter the solution using a pipette with a cotton wool plug to remove any particulate matter.

  • Transfer the filtered solution into a 5 mm NMR tube to a depth of approximately 4 cm.

Instrument Parameters (Example for ¹H NMR):

  • Spectrometer: Bruker Avance III 600 MHz or equivalent

  • Pulse Program: Standard zg30 or similar

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~2-3 s

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: FT-IR spectrometer

  • Mode: ATR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

UV-Vis Spectroscopy

Sample Preparation:

  • Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Prepare a dilute solution to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).

Instrument Parameters:

  • Spectrometer: Dual-beam UV-Vis spectrophotometer

  • Wavelength Range: 200 - 800 nm

  • Slit Width: 1.0 nm

  • Scan Speed: Medium

  • Blank: Use the same solvent as used for the sample.

Biosynthesis and Conversion of this compound

This compound is a pivotal molecule in the biosynthetic pathway of saffron's characteristic apocarotenoids. It is formed from the oxidative cleavage of zeaxanthin (B1683548) and is subsequently converted to crocetin.

Crocetin_Dialdehyde_Biosynthesis Zeaxanthin Zeaxanthin Crocetin_Dialdehyde This compound Zeaxanthin->Crocetin_Dialdehyde CCD2 Crocetin Crocetin Crocetin_Dialdehyde->Crocetin ALDH

Caption: Biosynthetic pathway of this compound from zeaxanthin and its conversion to crocetin.

A Technical Guide to the Solubility of Crocetin Dialdehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of crocetin (B7823005) dialdehyde (B1249045) in various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this promising natural compound. This document summarizes available quantitative data, details experimental protocols for solubility determination, and visualizes the key biosynthetic pathway involving crocetin dialdehyde.

Quantitative Solubility of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and application in research and development. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, this guide compiles the available information into a structured format.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (mM)Conditions & Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1326.75Requires ultrasonication, warming, and heating to 60°C. The use of new, non-hygroscopic DMSO is recommended as water content can significantly impact solubility[1].
n-DodecaneC₁₂H₂₆170.34~0.109~0.64This value represents the titer achieved in a two-phase in situ extraction during microbial production, indicating at least this level of solubility or partitioning into the organic phase[2].
Pyridine (B92270)C₅H₅N79.10Data not availableData not availableThe related compound, crocetin, is reported to be soluble in pyridine, suggesting potential solubility for this compound[3].
EthanolC₂H₅OH46.07Data not availableData not available
MethanolCH₃OH32.04Data not availableData not available
AcetoneC₃H₆O58.08Data not availableData not available
ChloroformCHCl₃119.38Data not availableData not available
Ethyl Acetate (B1210297)C₄H₈O₂88.11Data not availableData not availableThe related compound, crocetin, can be dissolved in ethyl acetate after precipitation[3].

Note on Limited Data: The lack of extensive quantitative solubility data for this compound in a variety of organic solvents highlights a significant knowledge gap in the scientific literature. Researchers are encouraged to perform their own solubility assessments based on the protocols outlined in this guide. The solubility of the structurally similar compound, crocetin, is known to be poor in most organic solvents, with the exception of pyridine and dimethyl sulfoxide[3]. This suggests that this compound may exhibit similar solubility characteristics.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is essential for any research involving this compound. The following protocols are based on established methods for carotenoids and related compounds and can be adapted for this compound.

General Experimental Workflow for Solubility Determination

The following workflow outlines the key steps for determining the solubility of this compound in a given organic solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 25°C) B->C D Incubate for sufficient time (e.g., 24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Dilute supernatant if necessary F->G H Analyze by HPLC or UV-Vis Spectrophotometry G->H I Calculate concentration (solubility) H->I

Figure 1: General workflow for determining the solubility of this compound.
Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound in solution. The following is a recommended starting point for method development.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • This compound standard of known purity.

  • HPLC-grade organic solvents (e.g., methanol, acetonitrile, methyl tert-butyl ether).

  • HPLC-grade water.

  • (Optional) Acetic acid or formic acid for mobile phase modification.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Perform serial dilutions to create a set of calibration standards with concentrations spanning the expected solubility range.

  • Chromatographic Conditions:

    • Mobile Phase A: Methanol (e.g., 98:2 methanol:water).

    • Mobile Phase B: Methyl tert-butyl ether.

    • Gradient: A gradient elution may be necessary to achieve good separation. An example gradient is as follows:

      • Start with a high percentage of Mobile Phase A.

      • Linearly increase the percentage of Mobile Phase B over a set time to elute the this compound.

      • Return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 440 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the saturated supernatant from the solubility experiment (appropriately diluted).

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Protocol for Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it may be less specific than HPLC.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Reagents:

  • This compound standard of known purity.

  • The organic solvent used for the solubility experiment.

Procedure:

  • Determination of Molar Absorptivity (ε):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is typically around 440 nm for crocetin derivatives.

    • Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) when the path length (b) is 1 cm.

  • Analysis of Saturated Solution:

    • Take the clear supernatant from the solubility experiment.

    • Dilute the supernatant with the same solvent to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0).

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Use the Beer-Lambert law to calculate the concentration (c) of the diluted sample: c = A / (εb).

    • Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of crocins, the compounds responsible for the color of saffron. Understanding this pathway is crucial for biotechnological production and for studying the metabolism of this compound.

The biosynthesis begins with the carotenoid zeaxanthin, which undergoes oxidative cleavage catalyzed by the enzyme carotenoid cleavage dioxygenase 2 (CCD2). This enzymatic reaction yields one molecule of this compound and two molecules of 3-hydroxy-β-cyclocitral. Subsequently, this compound is oxidized to crocetin by aldehyde dehydrogenases (ALDHs).

G cluster_pathway Biosynthesis of this compound and Crocetin Zeaxanthin Zeaxanthin Crocetin_dialdehyde This compound Zeaxanthin->Crocetin_dialdehyde Carotenoid Cleavage Dioxygenase 2 (CCD2) Hydroxy_cyclocitral 3-Hydroxy-β-cyclocitral Zeaxanthin->Hydroxy_cyclocitral Carotenoid Cleavage Dioxygenase 2 (CCD2) Crocetin Crocetin Crocetin_dialdehyde->Crocetin Aldehyde Dehydrogenase (ALDH)

Figure 2: Biosynthetic pathway of this compound from zeaxanthin.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both the available quantitative data and the necessary experimental frameworks for further investigation. The provided biosynthetic pathway context is essential for researchers in natural product chemistry and biotechnology. As research on this compound progresses, it is anticipated that more comprehensive solubility data will become available, further enabling its development and application.

References

Stability of Crocetin Dialdehyde Under Light and Heat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crocetin (B7823005) dialdehyde (B1249045), a key apocarotenoid intermediate in the biosynthesis of crocetin and crocins from saffron, is a molecule of significant interest in pharmaceutical and nutraceutical research. Its polyene structure, characterized by a chain of conjugated double bonds and terminal aldehyde groups, renders it susceptible to degradation by environmental factors such as light and heat. This technical guide provides a comprehensive overview of the stability of crocetin dialdehyde, addressing the core concerns of researchers and professionals in drug development. Due to a notable scarcity of direct quantitative stability data for this compound in publicly available literature, this guide synthesizes information from studies on structurally related compounds, primarily crocetin and its glycosylated esters (crocins), to provide a robust framework for understanding and predicting its stability. This guide details potential degradation pathways, offers generalized experimental protocols for stability assessment, and presents quantitative data from analogous compounds to inform handling, formulation, and storage strategies.

Introduction: The Chemical Nature of this compound

This compound ((2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial) is the aglycone precursor to crocetin.[1] Its extended system of conjugated double bonds is responsible for its characteristic color and also represents the primary site of vulnerability to light and heat-induced degradation.[2] Exposure to these elements can initiate reactions such as isomerization, oxidation, and cleavage, leading to a loss of biological activity and changes in physical properties.[2][3] Understanding the stability profile of this compound is therefore critical for the development of stable formulations and for ensuring the integrity of research findings.

Impact of Light on this compound Stability

While direct photostability studies on this compound are limited, the behavior of related carotenoids like crocetin and crocin (B39872) provides significant insights. The primary photochemical reaction affecting these molecules is cis-trans isomerization, followed by photodegradation.

Isomerization

The naturally occurring and most stable form of crocetin and its derivatives is the all-trans isomer. Upon exposure to light, particularly in the UV-A and visible light spectra, a reversible isomerization to various cis isomers can occur. This process disrupts the planarity of the molecule, leading to changes in its physicochemical properties, including absorption spectra and potentially biological activity.

Photodegradation

Prolonged or high-intensity light exposure can lead to irreversible degradation of the polyene backbone. This can involve oxidation, particularly in the presence of photosensitizers and oxygen, leading to the formation of smaller, less conjugated molecules and a loss of color.

Impact of Heat on this compound Stability

Thermal stress can induce both isomerization and degradation of this compound and related compounds. The rate of degradation is highly dependent on temperature, the presence of oxygen, and the chemical environment (e.g., solvent, pH).

Thermally-Induced Isomerization

Similar to photostability, heat can provide the energy required to overcome the activation barrier for trans to cis isomerization. Studies on crocetin esters have shown that high temperatures during processing and storage promote the formation of cis isomers.

Thermal Degradation

At elevated temperatures, the this compound molecule can undergo oxidative degradation and fragmentation. The aldehyde functional groups are also susceptible to oxidation, potentially leading to the formation of carboxylic acids (crocetin) or other degradation products. The presence of oxygen significantly accelerates thermal degradation.

Quantitative Stability Data (from Structurally Related Compounds)

Table 1: Thermal Degradation Kinetics of Crocin in Aqueous Solution

Temperature (°C)pHPreservativeReaction OrderHalf-life (t½)Reference
52NoneSecond-
55NoneSecond-
57NoneSecond-
58NoneSecond-
20-Ascorbic AcidSecond-
352NoneSecond-
355NoneSecond-
357NoneSecond-
358NoneSecond-
35-Ascorbic AcidSecond-

Note: Specific half-life values were not provided in the source abstract, but the study indicated that pH 5 offered the best stability, while higher temperatures and more acidic/alkaline pH values accelerated degradation.

Table 2: General Stability Observations for Carotenoids

Stress FactorObserved EffectAffected CompoundsReference
HeatIsomerization (trans to cis), oxidation, fragmentationCrocetin esters, β-carotene
LightIsomerization (trans to cis), photodegradationCrocin, Crocetin
OxygenAccelerates both thermal and photodegradationGeneral Carotenoids
pHAffects degradation rate in aqueous solutionsCrocin

Potential Degradation Pathways

Based on the known chemistry of carotenoids and aldehydes, the following degradation pathways for this compound under light and heat can be proposed.

G Potential Degradation Pathways of this compound CD This compound (all-trans) CD_cis Cis-Isomers of This compound CD->CD_cis Light (hν) or Heat (Δ) Ox_Products Oxidized Products (e.g., epoxides, shorter chain aldehydes) CD->Ox_Products Light (hν) + O₂ or Heat (Δ) + O₂ Crocetin Crocetin CD->Crocetin Oxidation (Aldehyde Dehydrogenase or chemical oxidants) CD_cis->CD Light (hν) or Heat (Δ) CD_cis->Ox_Products Light (hν) + O₂ or Heat (Δ) + O₂

Caption: Proposed degradation and transformation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the thermal and photostability of this compound. These should be adapted and validated for specific research needs.

General Experimental Workflow

G General Workflow for this compound Stability Testing Prep Prepare this compound Solution (e.g., in DMSO or other suitable solvent) Expose Expose to Stress Condition (Light or Heat) Prep->Expose Dark Store Dark/Control Sample (Same temperature, no light) Prep->Dark Sample Withdraw Aliquots at Timed Intervals Expose->Sample Dark->Sample Analyze Analyze by Stability-Indicating HPLC-UV/DAD Method Sample->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Kinetics Determine Degradation Kinetics (Rate constant, Half-life) Quantify->Kinetics

Caption: A typical experimental workflow for assessing the stability of this compound.

Protocol for Thermal Stability Assessment
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration. All handling should be performed under minimal light conditions.

  • Sample Preparation: Aliquot the stock solution into amber glass vials to minimize light exposure.

  • Incubation: Place the vials in temperature-controlled ovens or water baths at a minimum of three different elevated temperatures (e.g., 40°C, 60°C, 80°C). A control set of vials should be stored at a reference temperature (e.g., 4°C or -20°C) in the dark.

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV/DAD method. The method should be able to separate the trans and cis isomers of this compound from its degradation products. A C18 or C30 reversed-phase column is often suitable for carotenoid analysis.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) for each temperature. Use the Arrhenius equation to calculate the activation energy (Ea) for the degradation process.

Protocol for Photostability Assessment (adapted from ICH Q1B guidelines)
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m².

  • Sampling: At appropriate time intervals, withdraw samples for analysis.

  • Analysis: Analyze the exposed and dark control samples using a validated stability-indicating HPLC-UV/DAD method.

  • Data Analysis: Compare the amount of degradation in the light-exposed sample to that of the dark control to determine the net effect of light. Characterize any significant degradation products.

Analytical Considerations

A validated, stability-indicating analytical method is crucial for accurate assessment. High-Performance Liquid Chromatography (HPLC) with UV/Visible Diode Array Detection (DAD) is the method of choice.

  • Column: A C18 or C30 reversed-phase column is recommended for the separation of carotenoid isomers.

  • Mobile Phase: A gradient elution using a mixture of solvents like methanol, acetonitrile, and water, often with a small amount of acid (e.g., formic or acetic acid) is typically employed.

  • Detection: The wavelength of maximum absorbance for this compound should be used for quantification. A DAD allows for the monitoring of multiple wavelengths and can help in the identification of degradation products and isomers. The typical absorption maxima for crocetin derivatives are in the range of 420-450 nm.

Storage and Handling Recommendations

Based on the available data for this compound and related compounds, the following storage and handling procedures are recommended:

  • Temperature: Store this compound, both as a solid and in solution, at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, consider purging containers with an inert gas like nitrogen or argon to minimize oxidation.

  • Solvents: When in solution, be aware that the solvent can influence stability. Aprotic solvents like DMSO may offer better stability than protic solvents for certain applications.

Conclusion

This compound is inherently sensitive to degradation by light and heat due to its polyene structure and aldehyde functionalities. While direct quantitative stability data is sparse, a comprehensive understanding of its stability can be inferred from studies on crocetin and crocins. Degradation primarily involves cis-trans isomerization and oxidative cleavage of the carbon-carbon double bond chain. Researchers and drug development professionals should employ rigorous handling procedures, including protection from light, storage at low temperatures, and the use of inert atmospheres, to maintain the integrity of this compound. The experimental protocols outlined in this guide provide a framework for conducting robust stability studies to generate the specific data required for formulation development and other research applications.

References

The Conversion of Crocetin Dialdehyde to Crocetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin (B7823005), a C20 apocarotenoid dicarboxylic acid, is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. A critical step in both its biosynthesis and potential chemical synthesis is the conversion of its precursor, crocetin dialdehyde (B1249045). This technical guide provides an in-depth analysis of the mechanisms, experimental protocols, and quantitative data associated with the transformation of crocetin dialdehyde into crocetin through both enzymatic and chemical methodologies. The guide is intended to serve as a comprehensive resource for researchers engaged in the study and application of crocetin and its derivatives.

Introduction

Crocetin (C₂₀H₂₄O₄) is the core structure of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron. The conversion of this compound to crocetin represents the final oxidation step in the biosynthetic pathway of this valuable compound. This transformation involves the oxidation of two terminal aldehyde groups to carboxylic acids. Understanding the intricacies of this conversion is paramount for optimizing crocetin production, whether through biotechnological approaches utilizing enzymes or through targeted chemical synthesis. This document outlines the primary pathways for this conversion, providing detailed mechanistic insights and practical experimental guidance.

Enzymatic Conversion: The Role of Aldehyde Dehydrogenases

In biological systems, the oxidation of this compound to crocetin is catalyzed by enzymes belonging to the aldehyde dehydrogenase (ALDH) superfamily.[1] These enzymes facilitate the NAD(P)⁺-dependent oxidation of a wide range of aldehydes to their corresponding carboxylic acids.

Key Enzymes and a Proposed Mechanism

Several ALDHs have been identified as capable of catalyzing the conversion of this compound. A particularly well-characterized enzyme is CsALDH3I1 from Crocus sativus.[2] Studies have shown that CsALDH3I1 has a high specificity for long-chain apocarotenals, including this compound.[2]

The proposed catalytic mechanism for ALDHs, including CsALDH3I1, generally involves the following key steps:

  • Substrate Binding: this compound enters the active site of the enzyme.

  • Thiohemiacetal Formation: A nucleophilic cysteine residue in the active site attacks the carbonyl carbon of one of the aldehyde groups of this compound, forming a thiohemiacetal intermediate.

  • Hydride Transfer: A hydride ion is transferred from the thiohemiacetal to the cofactor NAD⁺ (or NADP⁺), forming NADH (or NADPH).

  • Thioester Intermediate: The intermediate is now a thioester.

  • Hydrolysis: A water molecule enters the active site and hydrolyzes the thioester, releasing the carboxylic acid product (crocetin) and regenerating the free enzyme.

  • Second Aldehyde Oxidation: The process is repeated for the second aldehyde group to yield the final crocetin molecule.

ALDH_Mechanism cluster_step1 Step 1: Substrate Binding cluster_step2 Step 2: Thiohemiacetal Formation cluster_step3 Step 3: Hydride Transfer cluster_step4 Step 4: Hydrolysis & Product Release Crocetin_Dialdehyde This compound Enzyme_NAD ALDH-Cys + NAD+ Thiohemiacetal Thiohemiacetal Intermediate Enzyme_NAD->Thiohemiacetal Nucleophilic Attack Thioester Thioester Intermediate + NADH Thiohemiacetal->Thioester Hydride Transfer Crocetin_Monoacid Crocetin Monoacid Thioester->Crocetin_Monoacid Hydrolysis (H2O) Enzyme_Regen Regenerated ALDH-Cys Crocetin_Monoacid->Enzyme_Regen Product Release Enzyme_Regen->Enzyme_NAD Repeat for 2nd Aldehyde

Caption: Proposed mechanism for ALDH-catalyzed oxidation of this compound.

Quantitative Data on Enzymatic Conversion

The efficiency of enzymatic conversion can be evaluated through various metrics, including product yield in engineered microorganisms and in vitro conversion rates.

ParameterValueOrganism/EnzymeReference
Crocetin Yield Increase 39%Saccharomyces cerevisiae expressing CsALDH3[1]
Crocetin Titer 1.95 mg/LEngineered Saccharomyces cerevisiae[3]
Crocetin Titer 4.42 mg/LEngineered Escherichia coli
Crocetin Titer 6.278 mg/LEngineered Saccharomyces cerevisiae
In Vitro Conversion Rate 76.4% (after 60 min)CsALDH3I1
Experimental Protocol: In Vitro Enzymatic Conversion

This protocol is based on methodologies described for the characterization of CsALDH3I1.

Objective: To determine the in vitro activity of a purified aldehyde dehydrogenase (e.g., CsALDH3I1) in converting this compound to crocetin.

Materials:

  • Purified aldehyde dehydrogenase (e.g., thioredoxin-fused CsALDH3I1 expressed in E. coli)

  • This compound standard

  • Crocetin standard

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT

  • Cofactor Solution: 10 mM NAD⁺ in Reaction Buffer

  • Stop Solution: Acetic acid

  • Ethyl acetate

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

Procedure:

  • Enzyme Preparation: The CsALDH3I1 enzyme can be heterologously expressed in E. coli as a fusion protein (e.g., with a thioredoxin tag) and purified using affinity chromatography.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 80 µL Reaction Buffer

      • 10 µL of purified enzyme solution (e.g., 40 µg of total protein extract)

      • 10 µL of 10 mM NAD⁺ solution (final concentration 1 mM)

    • Prepare a negative control with a protein extract from E. coli transformed with an empty vector.

  • Initiation of Reaction:

    • Add 1 µL of this compound solution (e.g., 1 mg/mL in DMSO) to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding 10 µL of acetic acid.

    • Extract the products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

    • Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried residue in a suitable solvent (e.g., 50 µL of acetonitrile).

    • Analyze the sample by HPLC with a photodiode array (PDA) detector.

    • Use a C18 column and a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution at 440 nm.

    • Identify and quantify crocetin by comparing the retention time and peak area with an authentic crocetin standard.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Purification Purify ALDH Enzyme Reaction_Setup Set up Reaction Mixture (Enzyme, Buffer, NAD+) Enzyme_Purification->Reaction_Setup Reagent_Prep Prepare Buffers & Substrates Reagent_Prep->Reaction_Setup Reaction_Start Add this compound Incubate at 30°C Reaction_Setup->Reaction_Start Reaction_Stop Terminate with Acetic Acid Reaction_Start->Reaction_Stop Extraction Extract with Ethyl Acetate Reaction_Stop->Extraction Evaporation Evaporate Solvent Extraction->Evaporation HPLC_Analysis Reconstitute & Analyze by HPLC Evaporation->HPLC_Analysis

Caption: Workflow for the in vitro enzymatic conversion of this compound.

Chemical Conversion: Oxidation of this compound

While the enzymatic route is prevalent in nature, chemical methods can also be employed to convert this compound to crocetin. The key challenge in the chemical synthesis is the selective oxidation of the aldehyde groups without affecting the sensitive polyene chain, which is susceptible to degradation.

Suitable Reagents and a Proposed Mechanism

Mild oxidizing agents are required for this transformation. Silver(I) oxide (Ag₂O) in the presence of a base is a suitable reagent for this purpose, famously utilized in the Tollens' test for aldehydes.

The proposed mechanism for the silver oxide oxidation is as follows:

  • Hydration of Aldehyde: In an aqueous basic medium, the aldehyde group is in equilibrium with its hydrate (B1144303) form.

  • Deprotonation: The base removes a proton from one of the hydroxyl groups of the hydrate, forming an alkoxide.

  • Oxidation by Silver(I): The alkoxide is oxidized by Ag⁺ ions. The silver(I) is reduced to elemental silver (Ag⁰), which often precipitates as a "silver mirror," while the aldehyde is oxidized to a carboxylic acid.

  • Second Aldehyde Oxidation: The process is repeated for the second aldehyde group.

Chemical_Oxidation cluster_chem_step1 Step 1: Hydration cluster_chem_step2 Step 2: Oxidation Aldehyde R-CHO Hydrate R-CH(OH)2 Aldehyde->Hydrate + H2O, OH- Carboxylate R-COO- Hydrate->Carboxylate + 2 Ag+ + 3 OH- Silver Ag(0)

Caption: Simplified mechanism of silver oxide oxidation of an aldehyde.

Quantitative Data on Chemical Conversion

Quantitative data for the specific chemical oxidation of this compound to crocetin is not extensively reported in the literature. However, yields for the oxidation of other unsaturated aldehydes to their corresponding carboxylic acids using mild oxidants are generally moderate to high, depending on the specific substrate and reaction conditions.

ParameterValueReagentSubstrateReference
Yield Good to ExcellentDiphenyl diselenide / H₂O₂Aromatic and Aliphatic Aldehydes

Note: Data for this compound is not specified, but this provides a reference for a similar type of reaction.

Experimental Protocol: Chemical Oxidation with Silver(I) Oxide

This is a proposed protocol based on general procedures for the oxidation of aldehydes using silver(I) oxide. Optimization may be required for this compound.

Objective: To synthesize crocetin from this compound via chemical oxidation.

Materials:

Procedure:

  • Dissolution: In a round-bottom flask protected from light, dissolve this compound in a minimal amount of ethanol.

  • Preparation of Tollens' Reagent (or similar): In a separate flask, dissolve silver nitrate (B79036) in deionized water. Add a dilute solution of sodium hydroxide to precipitate silver(I) oxide. The freshly prepared Ag₂O slurry is used in the reaction.

  • Reaction:

    • Add the aqueous slurry of freshly prepared silver(I) oxide to the ethanolic solution of this compound.

    • Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a silver mirror on the flask or by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter the mixture through celite to remove the elemental silver and any unreacted silver oxide.

    • Wash the filter cake with ethanol and water.

    • Combine the filtrates and remove the ethanol under reduced pressure.

  • Isolation and Purification:

    • Acidify the remaining aqueous solution with dilute HCl to a pH of approximately 3-4. This will precipitate the crocetin.

    • Collect the precipitated crocetin by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • The crude crocetin can be further purified by recrystallization from a suitable solvent system (e.g., dimethylformamide/water).

  • Analysis:

    • The purity of the final product can be assessed by HPLC, and its identity confirmed by mass spectrometry and NMR spectroscopy.

Conclusion

The conversion of this compound to crocetin can be achieved through both efficient enzymatic pathways and targeted chemical synthesis. The enzymatic approach, particularly utilizing aldehyde dehydrogenases like CsALDH3I1, offers high specificity and is the cornerstone of biotechnological production efforts in engineered microorganisms. Chemical synthesis, while potentially less specific and requiring careful optimization to preserve the delicate polyene structure, provides an alternative route that can be valuable for laboratory-scale synthesis and the production of derivatives. The choice of method will depend on the desired scale of production, purity requirements, and the available resources. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize this critical chemical transformation.

References

crocetin dialdehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin (B7823005) dialdehyde (B1249045), a key apocarotenoid intermediate in the biosynthesis of crocetin and crocins, is gaining attention for its potential biological activities. This document provides a comprehensive technical overview of crocetin dialdehyde, including its chemical properties, synthesis, purification, and analytical characterization. Detailed experimental protocols are provided to facilitate further research and development. Additionally, this guide explores the known and potential signaling pathways influenced by this compound and its derivatives, offering insights for drug discovery and development professionals.

Core Chemical and Physical Data

This compound is a symmetrical C20 polyene dialdehyde. Its fundamental properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 502-70-5[1][2]
Molecular Weight 296.40 g/mol [1][2]
Molecular Formula C₂₀H₂₄O₂[1]
Appearance Orange to reddish-brown solid
Synonyms 8,8'-Diapo-ψ,ψ-carotenedial, Crocetindial

Synthesis and Purification

This compound is naturally produced in saffron (Crocus sativus) and other plant species through the enzymatic cleavage of zeaxanthin (B1683548). Biotechnological production methods are also being developed to ensure a consistent and scalable supply.

Biosynthesis from Zeaxanthin

A common laboratory-scale method for producing this compound involves the use of carotenoid cleavage dioxygenase (CCD) enzymes.

Experimental Protocol: Enzymatic Synthesis of this compound

  • Objective: To synthesize this compound from zeaxanthin using a carotenoid cleavage dioxygenase enzyme (e.g., CsCCD2 from Crocus sativus or NatCCD4.1 from Nyctanthes arbor-tristis).

  • Materials:

    • Zeaxanthin

    • Purified carotenoid cleavage dioxygenase (CCD) enzyme

    • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)

    • Cofactors (e.g., FeSO₄)

    • Reducing agent (e.g., ascorbate)

    • Detergent (e.g., Triton X-100) to solubilize zeaxanthin

    • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol)

  • Procedure:

    • Prepare a stock solution of zeaxanthin in an appropriate organic solvent.

    • In a reaction vessel, combine the reaction buffer, FeSO₄, and ascorbate.

    • Add the detergent to the reaction mixture.

    • Evaporate the solvent from the zeaxanthin stock solution and resuspend the substrate in the reaction mixture containing the detergent.

    • Initiate the reaction by adding the purified CCD enzyme.

    • Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) with gentle agitation for a specified period (e.g., 1-4 hours).

    • Stop the reaction by adding an organic solvent for extraction.

    • Extract the this compound into the organic phase.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

Purification

Purification of this compound from the reaction mixture or plant extracts is typically achieved through chromatographic techniques.

Experimental Protocol: Column Chromatography Purification

  • Objective: To purify this compound using silica (B1680970) gel column chromatography.

  • Materials:

    • Crude this compound extract

    • Silica gel (60-120 mesh)

    • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

    • Glass column

    • Fraction collection tubes

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).

    • Pack the column with the silica gel slurry.

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

    • Pool the fractions containing pure this compound and evaporate the solvent.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

NMR Spectroscopy

Experimental Protocol: NMR Analysis

  • Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

  • Materials:

    • Purified this compound

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

    • NMR tubes

  • Procedure:

    • Dissolve a sufficient amount of purified this compound in the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Process the spectra to identify chemical shifts, coupling constants, and integration values.

    • Compare the obtained spectra with literature data for similar carotenoid-derived structures.

Biological Activity and Signaling Pathways

While research on this compound is still emerging, its structural similarity to crocetin suggests potential involvement in similar biological pathways. Much of the current understanding is extrapolated from studies on crocetin and saffron extracts.

Antioxidant Activity

The conjugated polyene structure of this compound suggests it possesses antioxidant properties. Standard assays can be employed to evaluate its radical scavenging capabilities.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

  • Objective: To determine the antioxidant activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

  • DPPH Assay Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare a series of dilutions of this compound in a suitable solvent.

    • In a microplate, mix the DPPH solution with the this compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity.

  • ABTS Assay Protocol:

    • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance.

    • Prepare a series of dilutions of this compound.

    • Mix the diluted ABTS radical solution with the this compound dilutions.

    • After a set incubation time, measure the absorbance at approximately 734 nm.

    • Calculate the percentage of radical scavenging activity.

Signaling Pathway Modulation

Crocetin, the oxidized form of this compound, has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and angiogenesis. It is plausible that this compound may exert similar or precursor effects.

Known Signaling Pathways Influenced by Crocetin (for contextual understanding):

  • p38 MAPK Signaling Pathway: Crocetin has been observed to induce phosphorylation of p38 MAPK, which is implicated in cell proliferation, differentiation, and migration.

  • VEGFR2 Signaling Pathway: Crocetin can inhibit the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream effectors like SRC, FAK, MEK, and ERK, which are crucial for angiogenesis.

  • PI3K/Akt Signaling Pathway: This pathway, involved in cell survival and apoptosis, can be modulated by crocetin.

  • Nrf2 Signaling Pathway: Crocetin and other saffron constituents are known to induce the Nrf2 signaling pathway, a key regulator of the antioxidant response.

Experimental Workflow: Investigating Signaling Pathway Modulation by this compound

The following workflow can be used to investigate the direct effects of this compound on cellular signaling pathways.

experimental_workflow start Cell Culture (e.g., Cancer cell line, Endothelial cells) treatment Treatment with this compound (Varying concentrations and time points) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot detection Detection of Phosphorylated and Total Target Proteins western_blot->detection analysis Data Analysis and Interpretation detection->analysis end Conclusion on Pathway Modulation analysis->end

Caption: Experimental workflow for analyzing the effect of this compound on signaling pathways.

Experimental Protocol: Western Blot Analysis

  • Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

  • Materials:

    • Cultured cells

    • This compound

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Protein assay reagents

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for total and phosphorylated forms of target proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and grow to desired confluency.

    • Treat cells with various concentrations of this compound for specific durations.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This compound represents a promising natural product for further investigation in the fields of pharmacology and drug development. This guide provides a foundational set of data and protocols to enable researchers to explore its synthesis, purification, and biological activities. Future studies should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (B7823005) dialdehyde (B1249045) is a key intermediate in the biosynthesis of crocetin and its glycosylated derivatives, crocins, which are the main active components of saffron. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and neuroprotective properties. The efficient synthesis of crocetin dialdehyde is therefore a critical step in the development of saffron-based therapeutics. This document provides detailed application notes and protocols for the chemical and biotechnological synthesis of this compound, with a focus on methods and strategies for yield optimization.

Synthesis Methods Overview

This compound can be synthesized through both chemical and biotechnological routes. Chemical synthesis offers the advantage of precise control over the molecular structure but often involves multiple steps and the use of hazardous reagents. Biotechnological synthesis, primarily through microbial fermentation, presents a more sustainable and environmentally friendly alternative, with the potential for high yields from renewable feedstocks.

Chemical Synthesis of this compound

Chemical synthesis of this compound typically involves olefination reactions, such as the Horner-Wadsworth-Emmons or Wittig reactions, to construct the C20 polyene backbone.

Horner-Wadsworth-Emmons Reaction

A reported method for the synthesis of this compound utilizes the Horner-Wadsworth-Emmons reaction. This approach involves the reaction of 2,7-dimethylocta-2,4,6-trienedial (B8747524) with a suitable phosphonate (B1237965) ylide[1].

Yield: 41%[1]

Materials:

  • 2,7-dimethylocta-2,4,6-trienedial

  • Diethyl 3-(5,5-dimethyl-1,3-dioxan-2-yl)but-2-enylphosphonate[1]

  • A strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution)

  • Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane (B92381), Ethyl acetate)

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate reagent in the anhydrous solvent. Cool the solution to 0°C in an ice bath. Add the strong base portion-wise with stirring. Allow the reaction mixture to stir at 0°C for 30-60 minutes, or until the ylide formation is complete (indicated by a color change).

  • Olefination Reaction: To the freshly prepared ylide solution at 0°C, add a solution of 2,7-dimethylocta-2,4,6-trienedial in the same anhydrous solvent dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified this compound using spectroscopic methods (e.g., 1H NMR, 13C NMR, and Mass Spectrometry) to confirm its structure and purity.

Wittig Reaction

Another approach to synthesize this compound and its precursors involves the Wittig reaction. A patented method describes a three-step synthesis starting from 3,7-dimethyl octatriene dialdehyde and methyl 2-bromopropionate, which generates a crocetin dimethyl ester that can be subsequently converted to the dialdehyde[2][3].

Materials:

  • 3,7-dimethyloctatriene dialdehyde

  • Methyl 2-bromopropionate

  • Triphenylphosphine (B44618) (or another suitable phosphine)

  • Strong base (e.g., n-butyllithium or sodium amide)

  • Anhydrous aprotic solvent (e.g., THF or Diethyl ether)

  • Organic solvents for extraction and purification

Procedure:

  • Phosphonium (B103445) Salt Formation: React methyl 2-bromopropionate with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a strong base in an anhydrous aprotic solvent to generate the Wittig reagent (ylide).

  • Wittig Reaction: React the ylide with 3,7-dimethyloctatriene dialdehyde to form the crocetin backbone.

  • Hydrolysis and Purification: The initial product may be a crocetin ester, which can be hydrolyzed to crocetin and then oxidized to this compound. The final product is purified by recrystallization or column chromatography.

Biotechnological Synthesis of this compound

The biotechnological production of this compound is achieved through the fermentation of genetically engineered microorganisms, typically Escherichia coli or Saccharomyces cerevisiae. These microbes are engineered to express key enzymes, primarily carotenoid cleavage dioxygenases (CCDs), which cleave carotenoid precursors to yield this compound.

Microbial Production in E. coli

Genetically engineered E. coli is a promising host for this compound production. Strains are typically engineered to produce a carotenoid precursor, such as zeaxanthin, and then express a CCD enzyme to cleave it into this compound.

Key Enzymes:

  • Carotenoid Cleavage Dioxygenase (CCD): Different CCDs have been utilized, with notable examples being CsCCD2 from Crocus sativus and NatCCD4.1 from Nyctanthes arbor-tristis.

Yield Optimization Strategies:

  • Two-Phase Culture System: To overcome product toxicity and degradation, a two-phase culture system using an organic solvent like n-dodecane can be employed for in-situ extraction of the hydrophobic this compound.

  • Optimization of Culture Conditions: Factors such as culture temperature, incubation time, and inducer concentration significantly impact yield. For instance, lower temperatures (e.g., 20°C) have been shown to be favorable for the activity of some CCD enzymes. The optimal incubation time for maximum production needs to be determined empirically, as prolonged incubation can lead to product degradation.

  • Enzyme Selection: The choice of CCD enzyme is critical. For example, NatCCD4.1 has been shown to result in significantly higher yields of this compound compared to CsCCD2 under certain conditions.

Materials:

  • Genetically engineered E. coli strain capable of producing a carotenoid precursor (e.g., zeaxanthin) and expressing a carotenoid cleavage dioxygenase (e.g., NatCCD4.1).

  • Luria-Bertani (LB) or other suitable growth medium.

  • Antibiotics for plasmid maintenance.

  • Inducer for gene expression (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) or arabinose).

  • n-dodecane (for the two-phase system).

  • Organic solvents for extraction (e.g., acetone (B3395972), methanol, ethyl acetate).

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a starter culture of LB medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking.

  • Main Culture: Inoculate the main culture medium with the overnight starter culture. Grow the cells at 37°C with shaking until they reach the mid-logarithmic phase of growth (OD600 of 0.6-0.8).

  • Induction and Two-Phase System Setup: Induce the expression of the biosynthetic pathway genes by adding the appropriate inducer. Simultaneously, add n-dodecane to the culture to a final concentration of 16% (v/v) to create the two-phase system.

  • Fermentation: Continue the incubation at a lower temperature (e.g., 20°C) with shaking for the optimal production time (e.g., 24 hours).

  • Extraction: After fermentation, centrifuge the culture to separate the two phases and the cell pellet. The this compound will be primarily in the n-dodecane (upper) phase. Collect the n-dodecane phase for analysis. To extract any remaining product from the cells, the cell pellet can be extracted with acetone or another suitable organic solvent.

  • Analysis and Quantification: Analyze the extracted this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV-Vis detector. Quantify the product by comparing the peak area to a standard curve of purified this compound.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodKey Reagents/EnzymesSolvent/MediumTemperature (°C)Time (h)YieldReference
Chemical Synthesis
Horner-Wadsworth-Emmons2,7-dimethylocta-2,4,6-trienedial, Phosphonate ylideAnhydrous THF/DMF0 to RT2-441%
Wittig Reaction3,7-dimethyloctatriene dialdehyde, Wittig reagentAnhydrous THF/EtherNot specifiedNot specifiedNot specified
Biotechnological Synthesis
E. coli (CsCCD2)CsCCD2LB medium20485.14 mg/L
E. coli (NatCCD4.1)NatCCD4.1LB medium with 16% n-dodecane2024109.20 ± 3.23 mg/L

Visualization of Synthesis Pathways

Chemical Synthesis Workflow

G Figure 1. Generalized Workflow for Chemical Synthesis of this compound cluster_0 Ylide Formation cluster_1 Olefination cluster_2 Purification Phosphonate Phosphonate Reagent Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base Strong Base Base->Ylide Crude_Product Crude this compound Aldehyde Dialdehyde Precursor Aldehyde->Crude_Product Reaction Purified_Product Purified this compound Crude_Product->Purified_Product Column Chromatography

Caption: Generalized workflow for the chemical synthesis of this compound.

Biotechnological Synthesis Workflow

G Figure 2. Workflow for Biotechnological Synthesis of this compound cluster_0 Fermentation cluster_1 Extraction & Analysis Inoculation Inoculate Engineered E. coli Growth Cell Growth (37°C) Inoculation->Growth Induction Induce Gene Expression Add n-dodecane Growth->Induction Production Product Formation (20°C) Induction->Production Separation Phase Separation Production->Separation Extraction Collect n-dodecane phase Separation->Extraction Analysis HPLC Analysis Extraction->Analysis

Caption: Workflow for the biotechnological synthesis and extraction of this compound.

Signaling Pathway for Biotechnological Production

G Figure 3. Biosynthetic Pathway to this compound in Engineered E. coli Glycerol Glycerol IPP_DMAPP IPP/DMAPP Glycerol->IPP_DMAPP Glycolysis & MEP Pathway GGPP Geranylgeranyl Pyrophosphate IPP_DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene BetaCarotene β-Carotene Lycopene->BetaCarotene Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin CrocetinDialdehyde This compound Zeaxanthin->CrocetinDialdehyde CCD Enzyme (e.g., NatCCD4.1)

Caption: Simplified biosynthetic pathway for this compound production in engineered E. coli.

References

Application Notes and Protocols for HPLC Analysis of Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of crocetin (B7823005) dialdehyde (B1249045) using High-Performance Liquid Chromatography (HPLC). The methods described are based on established analytical principles for crocetin and other major components of saffron.

Introduction

Crocetin dialdehyde is a key intermediate in the biosynthesis of crocetin, a major bioactive carotenoid found in saffron (Crocus satrivus L.). It is formed from the oxidative cleavage of zeaxanthin (B1683548). Due to its reactive aldehyde groups, this compound is a critical analyte in the study of saffron biochemistry and its potential pharmacological applications. This application note outlines a robust HPLC method for the quantification of this compound.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with a C18 column to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is achieved using a UV-Vis detector at the maximum absorbance wavelength of this compound. Quantification is performed by comparing the peak area of the analyte to a standard curve generated from a certified reference standard.

Signaling Pathway: Biosynthesis of Crocetin

The following diagram illustrates the biochemical pathway from the precursor zeaxanthin to crocetin, highlighting the intermediate role of this compound.

G Zeaxanthin Zeaxanthin CCD2 CCD2 Enzyme Zeaxanthin->CCD2 Crocetin_Dialdehyde This compound CCD2->Crocetin_Dialdehyde Oxidative Cleavage ALDH Aldehyde Dehydrogenase (ALDH) Crocetin_Dialdehyde->ALDH Crocetin Crocetin ALDH->Crocetin Oxidation

Caption: Biosynthesis of Crocetin from Zeaxanthin.

Experimental Workflow for HPLC Analysis

The diagram below outlines the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC Analysis Workflow.

Detailed Experimental Protocol

Reagents and Standards
  • This compound certified reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Acetic Acid (glacial, analytical grade)

  • Sample matrix (e.g., saffron extract, in-vitro reaction mixture)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).[1]

  • Column: Agilent C18 column (250 mm × 4.6 mm i.d., 4 µm particle size).[1]

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.5% Acetic Acid (B).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 423 nm.

Standard Solution Preparation

Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve.

Sample Preparation

For saffron extracts, a methanolic extraction is commonly used.

  • Weigh 10 mg of the powdered sample.

  • Add 5 mL of 50% methanol.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

For in-vitro reaction mixtures, the reaction can be stopped by adding an equal volume of cold acetonitrile, followed by centrifugation and filtration.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical HPLC method for crocetin analysis, which can be adapted for this compound.

Table 1: Calibration and Linearity Data

ParameterValue
Linearity Range0.05 - 5.0 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL (inferred)

Table 2: Precision and Accuracy

ParameterValue
Intra-day Precision (%RSD)< 2.6%
Inter-day Precision (%RSD)< 6.1%
Accuracy (Recovery %)94.67% - 101.31%

Conclusion

The described RP-HPLC method provides a reliable and sensitive approach for the quantitative analysis of this compound. The method is suitable for various applications, including quality control of saffron and related products, as well as for research in drug discovery and development. The provided protocols and data serve as a comprehensive guide for researchers and scientists in this field.

References

Application Notes and Protocols: Crocetin Dialdehyde as a Precursor for Crocetin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the synthesis of crocetin (B7823005), a valuable apocarotenoid with significant therapeutic potential, using crocetin dialdehyde (B1249045) as a direct precursor. The document covers both biotechnological and chemical synthesis routes, offering researchers flexibility based on their available resources and expertise. Additionally, it outlines key signaling pathways modulated by crocetin, providing context for its application in drug development.

Introduction to Crocetin and its Precursor

Crocetin (C₂₀H₂₄O₄) is a natural carotenoid dicarboxylic acid that exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Its therapeutic potential has garnered significant interest in the pharmaceutical and nutraceutical industries. Crocetin is the aglycone of crocins, which are the primary compounds responsible for the color of saffron.[1]

Crocetin dialdehyde is the immediate biosynthetic precursor to crocetin.[4] In nature, it is formed through the oxidative cleavage of zeaxanthin (B1683548) by carotenoid cleavage dioxygenases (CCDs). Subsequently, aldehyde dehydrogenases (ALDHs) oxidize this compound to yield crocetin. This natural pathway has been harnessed in various biotechnological systems for the production of crocetin. Alternatively, crocetin can be synthesized chemically from this compound through oxidation reactions.

Biotechnological Synthesis of Crocetin from this compound

Metabolic engineering of microorganisms offers a sustainable and scalable platform for crocetin production. The general workflow involves expressing the necessary enzymes for the conversion of a central metabolite, such as glycerol (B35011) or glucose, into crocetin.

General Experimental Workflow for Microbial Synthesis

The following diagram illustrates a typical workflow for the engineered biosynthesis of crocetin in a microbial host like E. coli or S. cerevisiae.

Biotechnological Synthesis Workflow cluster_0 Upstream Module cluster_1 Crocetin Synthesis Module cluster_2 Downstream Processing Glycerol Glycerol IPP_DMAPP IPP/DMAPP Glycerol->IPP_DMAPP MEP/MVA Pathway Zeaxanthin Zeaxanthin IPP_DMAPP->Zeaxanthin Carotenoid Biosynthesis Genes (e.g., crtE, crtB, crtI, crtY, crtZ) Crocetin_Dialdehyde This compound Zeaxanthin->Crocetin_Dialdehyde Carotenoid Cleavage Dioxygenase (CCD) (e.g., CsCCD2, NatCCD4.1) Crocetin Crocetin Crocetin_Dialdehyde->Crocetin Aldehyde Dehydrogenase (ALDH) (e.g., CsALDH3I1) Extraction Extraction Crocetin->Extraction Cell Lysis Purification Purification Extraction->Purification Chromatography Final_Product Pure Crocetin Purification->Final_Product

Caption: General workflow for the biotechnological production of crocetin.

Quantitative Data on Microbial Crocetin Production

The yield of crocetin can vary significantly depending on the host organism, the specific enzymes used, and the fermentation conditions. The following table summarizes reported crocetin and this compound yields in different engineered microbial systems.

Host OrganismKey Enzymes ExpressedProductTiter (mg/L)Reference
Escherichia coliNatCCD4.1This compound109.2 ± 3.23
Escherichia coliCsCCD2, ALDH variantCrocetin34.77 ± 1.03
Saccharomyces cerevisiaePsCrtZ, CsCCD2, ScaLDCrocetin6.278 (in 5L fermenter)
Saccharomyces cerevisiaeEngineered pathwayCrocetin12.43 ± 0.62
Protocol: Heterologous Production of Crocetin in E. coli

This protocol provides a general outline for the production of crocetin in E. coli engineered to express the necessary biosynthetic genes.

1. Strain Construction:

  • Clone the genes encoding a carotenoid cleavage dioxygenase (e.g., CsCCD2 from Crocus sativus) and an aldehyde dehydrogenase (e.g., CsALDH3I1 from Crocus sativus) into suitable expression vectors.
  • Transform the expression vectors into an E. coli strain engineered to produce zeaxanthin.

2. Fermentation:

  • Inoculate a single colony of the engineered E. coli strain into a suitable seed culture medium (e.g., LB broth with appropriate antibiotics) and grow overnight at 37°C with shaking.
  • Inoculate the main culture (e.g., Terrific Broth) with the seed culture to an initial OD₆₀₀ of ~0.1.
  • Incubate the main culture at 30°C with shaking.
  • Induce gene expression at an appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) with a suitable inducer (e.g., IPTG).
  • Continue the fermentation for 48-72 hours.

3. Extraction and Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
  • Extract the crocetin from the cell lysate using an organic solvent (e.g., a mixture of chloroform (B151607) and methanol).
  • Purify the crocetin from the crude extract using techniques such as column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.

Chemical Synthesis of Crocetin from this compound

For researchers without access to microbial engineering facilities, chemical synthesis provides an alternative route to crocetin. The primary reaction is the oxidation of the two aldehyde groups of this compound to carboxylic acids.

General Reaction Scheme

Chemical Synthesis Crocetin_Dialdehyde This compound Crocetin Crocetin Crocetin_Dialdehyde->Crocetin Oxidizing Agent (e.g., Ag₂O, Jones Reagent)

Caption: Chemical oxidation of this compound to crocetin.

Protocol: Oxidation of this compound using Silver (I) Oxide

This protocol is a general method for the oxidation of aldehydes to carboxylic acids and can be adapted for this compound.

Materials:

  • This compound

  • Silver (I) oxide (Ag₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • In a separate vessel, prepare the Tollens' reagent by dissolving silver nitrate (B79036) in water, adding a dilute solution of sodium hydroxide to form a precipitate of silver oxide, and then adding just enough dilute ammonia (B1221849) solution to redissolve the precipitate. Alternatively, a suspension of freshly prepared silver (I) oxide can be used.

  • Add the silver (I) oxide suspension or Tollens' reagent to the solution of this compound.

  • Stir the reaction mixture at room temperature or with gentle warming. The progress of the reaction can be monitored by the formation of a silver mirror or a black precipitate of metallic silver.

  • After the reaction is complete (as determined by TLC or LC-MS), filter the reaction mixture to remove the metallic silver.

  • Acidify the filtrate with dilute HCl to precipitate the crocetin.

  • Collect the precipitated crocetin by filtration.

  • The crude crocetin can be further purified by recrystallization from a suitable solvent system (e.g., dimethylformamide/water or ethanol/water).

Protocol: Hydrolysis of Crocetin Dimethyl Ester

An alternative chemical route involves the synthesis of crocetin dimethyl ester, followed by hydrolysis to crocetin.

Materials:

  • Crocetin dimethyl ester

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve crocetin dimethyl ester in DMF.

  • Add an aqueous solution of KOH to the reaction mixture.

  • Reflux the mixture for approximately 1 hour, monitoring the hydrolysis by TLC until all the starting material is consumed.

  • After cooling, acidify the reaction mixture with dilute HCl to precipitate the crocetin.

  • Collect the solid crocetin by filtration and wash with water.

  • Purify the crude crocetin by recrystallization.

Application in Drug Development: Relevant Signaling Pathways

Crocetin's diverse pharmacological effects are attributed to its ability to modulate multiple key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-Cancer Effects

Crocetin has been shown to inhibit the growth of various cancer cells by interfering with proliferation, inducing apoptosis, and suppressing angiogenesis.

Crocetin_Anticancer_Pathway cluster_0 Cell Proliferation cluster_1 Apoptosis EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Cell_Cycle_Arrest Cell Cycle Arrest Akt->Cell_Cycle_Arrest Bax Bax Caspases Caspases Bax->Caspases Bcl2 Bcl-2 Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Crocetin Crocetin Crocetin->EGFR inhibits Crocetin->Bax upregulates Crocetin->Bcl2 downregulates

Caption: Crocetin's inhibitory effects on cancer cell signaling.

Anti-Inflammatory Effects

Crocetin exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.

Crocetin_Anti_Inflammatory_Pathway cluster_0 Pro-inflammatory Pathway cluster_1 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Crocetin Crocetin Crocetin->NF_kB inhibits Crocetin->Nrf2 activates

References

Microbial Production of Crocetin Dialdehyde in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microbial production of crocetin (B7823005) dialdehyde (B1249045), a key precursor to the valuable saffron compounds crocetin and crocins, using engineered Escherichia coli. Crocetin dialdehyde and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and neuroprotective properties. These application notes and protocols are designed to facilitate the establishment and optimization of this compound production in a laboratory setting.

Introduction

This compound is a C20 apocarotenoid naturally found in saffron (Crocus sativus) and other plants.[1][2] Traditional extraction from saffron is hindered by low yields and high costs, making microbial fermentation an attractive alternative for sustainable and scalable production. This guide details the metabolic engineering strategies, cultivation conditions, and analytical methods for producing this compound in E. coli.

The core of this process involves the heterologous expression of a carotenoid cleavage dioxygenase (CCD) in an E. coli strain engineered to produce the precursor molecule, zeaxanthin (B1683548). The CCD enzyme cleaves zeaxanthin at the C7, C8 and C7', C8' double bonds to yield this compound.[2]

Metabolic Pathway and Engineering Strategy

The biosynthesis of this compound in E. coli begins with the native methylerythritol 4-phosphate (MEP) pathway, which produces the isoprenoid building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A heterologous pathway is then introduced to convert these precursors into zeaxanthin, which is subsequently cleaved to form this compound.

Key Enzymes in the Biosynthetic Pathway:
  • Upstream Pathway (Zeaxanthin Production):

    • CrtE: Geranylgeranyl diphosphate (B83284) synthase

    • CrtB: Phytoene synthase

    • CrtI: Phytoene desaturase

    • CrtY: Lycopene cyclase

    • CrtZ: β-carotene hydroxylase

  • Final Step (this compound Production):

    • Carotenoid Cleavage Dioxygenase (CCD): This is the critical enzyme that cleaves zeaxanthin. Several CCDs have been successfully used, including:

      • CsCCD2 from Crocus sativus[1][3]

      • NatCCD4.1 from Nyctanthes arbor-tristis

Crocetin_Dialdehyde_Pathway cluster_MEP E. coli MEP Pathway cluster_Zeaxanthin Heterologous Zeaxanthin Pathway cluster_Final Final Conversion Step G3P Glyceraldehyde-3-Phosphate IPP_DMAPP IPP + DMAPP G3P->IPP_DMAPP Pyruvate Pyruvate Pyruvate->IPP_DMAPP GGPP Geranylgeranyl-PP IPP_DMAPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI BetaCarotene β-Carotene Lycopene->BetaCarotene CrtY Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin CrtZ CrocetinDialdehyde This compound Zeaxanthin->CrocetinDialdehyde CCD (e.g., CsCCD2, NatCCD4.1)

Fig. 1: Engineered biosynthetic pathway for this compound in E. coli.

Quantitative Data Summary

The production of this compound in E. coli has been reported with varying success, depending on the enzyme used, cultivation strategy, and extraction method. The following table summarizes key quantitative data from published studies.

EnzymeHost StrainProduction Titer (mg/L)Cultivation ConditionsKey Findings
NatCCD4.1E. coli109.2 ± 3.23Two-phase culture system with n-dodecane for in-situ extraction.The highest reported yield of this compound in bacteria to date.
CsCCD2E. coli Z1pC5.14 ± 0.28Flask fermentation at 20°C.Lower temperatures (20°C) were found to be beneficial for the functional expression of CsCCD2 and this compound production, despite slower cell growth compared to 30°C or 37°C.
CsCCD2E. coli4.24Not specified in detail.One of the earlier reported yields for this compound in E. coli.
CsCCD2E. coli34.77 ± 1.03This titer is for crocetin, the subsequent oxidation product of this compound.Highlights the potential for further conversion of this compound.

Experimental Protocols

The following protocols provide a general framework for the production of this compound in E. coli. Optimization of specific parameters may be required for different host strains, plasmids, and equipment.

Plasmid Construction and Host Strain Preparation

This protocol describes the creation of the necessary expression plasmids for the zeaxanthin and this compound biosynthesis pathways.

Plasmid_Construction_Workflow cluster_Plasmids Plasmid Preparation cluster_Host Host Preparation cluster_Transformation Transformation pAC_Zeax pAC-ZEAX Plasmid (CrtE, CrtB, CrtI, CrtY, CrtZ) Transformation Co-transform Plasmids into Competent Cells pAC_Zeax->Transformation pTHIO_CCD pTHIO-CCD Plasmid (e.g., CsCCD2 or NatCCD4.1) pTHIO_CCD->Transformation Ecoli_BL21 E. coli BL21(DE3) Competent_Cells Prepare Competent Cells Ecoli_BL21->Competent_Cells Competent_Cells->Transformation Selection Select on Antibiotic Plates Transformation->Selection Engineered_Strain Engineered E. coli Strain Selection->Engineered_Strain

Fig. 2: Workflow for creating the engineered E. coli strain.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Plasmids for zeaxanthin production (e.g., pAC-ZEAX)

  • Expression vector (e.g., pTHIO)

  • Codon-optimized gene for CCD (e.g., CsCCD2 or NatCCD4.1)

  • Restriction enzymes, T4 DNA ligase, and appropriate buffers

  • LB agar (B569324) plates with appropriate antibiotics

Protocol:

  • Gene Synthesis and Cloning:

    • Synthesize the CCD gene (e.g., NatCCD4.1), codon-optimized for E. coli.

    • Clone the synthesized gene into the expression vector (e.g., pTHIO) using standard restriction digestion and ligation techniques.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Host Strain Preparation:

    • Prepare chemically competent E. coli BL21(DE3) cells using a standard calcium chloride or similar method.

  • Transformation:

    • Co-transform the competent E. coli cells with the zeaxanthin production plasmid (e.g., pAC-ZEAX) and the CCD expression plasmid (e.g., pTHIO-NatCCD4.1).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.

    • Incubate overnight at 37°C.

  • Colony Selection:

    • Select individual colonies and grow them in liquid LB medium with antibiotics for plasmid DNA isolation and verification.

Fermentation and Production

This protocol outlines the cultivation of the engineered E. coli for this compound production, including a two-phase culture system for enhanced product recovery.

Materials:

  • Engineered E. coli strain

  • Terrific Broth (TB) or similar rich fermentation medium

  • Appropriate antibiotics

  • Inducer (e.g., L-arabinose)

  • n-dodecane (for two-phase culture)

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Production Culture:

    • Inoculate 100 mL of TB medium in a 500 mL flask with the overnight seed culture to an initial OD600 of ~0.1.

    • Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to the desired production temperature (e.g., 20°C for CsCCD2).

    • Induce the expression of the CCD enzyme by adding the appropriate inducer (e.g., L-arabinose to a final concentration of 0.2% w/v).

  • Two-Phase Cultivation (for NatCCD4.1):

    • Simultaneously with induction, add n-dodecane to the culture medium to a final concentration of 9-28% (v/v) for in-situ extraction of this compound.

    • This helps to reduce product degradation and toxicity.

  • Incubation and Harvesting:

    • Continue incubation at the optimized temperature (e.g., 20°C) for 24-48 hours.

    • Harvest the cells by centrifugation. If a two-phase system was used, the n-dodecane layer containing the product should be carefully separated.

Extraction and Analysis

This protocol describes the extraction of this compound from the E. coli culture and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell pellet or n-dodecane phase from the fermentation

  • Methanol, acetonitrile (B52724), dichloromethane (B109758) (for cell extraction)

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column

  • This compound standard (if available)

Protocol:

  • Extraction from Cell Pellet:

    • Resuspend the cell pellet in a mixture of methanol, acetonitrile, and dichloromethane (e.g., 21:21:58 v/v/v).

    • Vortex vigorously and centrifuge to pellet cell debris.

    • Collect the supernatant containing the extracted pigments.

  • Extraction from n-dodecane Phase:

    • The n-dodecane phase can often be directly analyzed by HPLC after appropriate dilution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: Monitor the absorbance at the characteristic wavelength for this compound (~447 nm).

    • Quantification: Compare the peak area of the sample with a standard curve generated from a this compound standard. If a standard is unavailable, quantification can be estimated based on published extinction coefficients.

Troubleshooting and Optimization

  • Low Yield:

    • Optimize Codons: Ensure the heterologous genes are codon-optimized for E. coli.

    • Vary Induction Conditions: Test different inducer concentrations and induction times.

    • Lower Temperature: Lowering the cultivation temperature post-induction (e.g., to 20°C) can improve the proper folding and activity of plant-derived enzymes like CCDs.

    • Medium Composition: Optimize the fermentation medium components.

  • Product Degradation:

    • Implement a two-phase culture system with an organic solvent like n-dodecane to continuously extract the hydrophobic product from the aqueous phase.

    • Minimize exposure to light and oxygen during cultivation and extraction, as carotenoids can be sensitive to degradation.

By following these protocols and optimization strategies, researchers can effectively produce and quantify this compound in engineered E. coli, paving the way for further research and development of this promising bioactive compound.

References

Application Notes and Protocols for the Enzymatic Conversion of Zeaxanthin to Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (B7823005) dialdehyde (B1249045) is a key apocarotenoid intermediate in the biosynthesis of crocetin and its glycosylated derivatives, crocins, which are the main bioactive compounds responsible for the color and therapeutic properties of saffron.[1][2][3] The enzymatic conversion of zeaxanthin (B1683548) to crocetin dialdehyde is the first committed step in this pathway and is catalyzed by a specific class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[1][2] This document provides detailed application notes and experimental protocols for researchers interested in studying this enzymatic conversion, with a focus on its relevance to biotechnology and drug development. Crocetin and crocins have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making them promising candidates for therapeutic applications.

Enzymatic Reaction

The conversion of zeaxanthin to this compound is an oxidative cleavage reaction catalyzed by specific carotenoid cleavage dioxygenases. The primary enzyme identified for this reaction in Crocus sativus (saffron) is CCD2. Additionally, certain members of the CCD4 subfamily from other plant species have been shown to catalyze the same reaction. The enzyme cleaves the polyene chain of zeaxanthin at the 7,8 and 7',8' double bonds, yielding one molecule of this compound (C20) and two molecules of 3-hydroxy-β-cyclocitral (C10).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the microbial production of this compound. This data is crucial for researchers aiming to optimize production in heterologous systems.

Table 1: Microbial Production of this compound

Host OrganismEnzymeTiter (mg/L)Culture ConditionsReference
Escherichia coliNatCCD4.1 (Nyctanthes arbor-tristis)109.2 ± 3.23Two-phase culture system with n-dodecane, 24h incubation.
Escherichia coliCsCCD2 (Crocus sativus)34.77 ± 1.03-
Escherichia coliCsCCD2 (Crocus sativus)5.14-
Escherichia coliCsCCD2 (Crocus sativus)4.24-
YeastCsCCD2 (Crocus sativus)1.21-

Table 2: Subsequent Conversion of this compound to Crocetin

Host OrganismEnzyme SystemTiter of Crocetin (mg/L)Culture ConditionsReference
YeastCsCCD2 + ALDH1.95Optimized system
YeastCsCCD2 + CsALDHs12.43 ± 0.625 L bioreactor
Chlamydomonas vulgariscrtRB + ZCD1-Transgenic expression

Experimental Protocols

This section provides detailed protocols for the expression of carotenoid cleavage dioxygenases in E. coli and the subsequent in vitro enzyme assay.

Protocol 1: Heterologous Expression of Carotenoid Cleavage Dioxygenases in E. coli

This protocol is adapted from methods described for the expression of CCDs in bacterial systems.

1. Gene Cloning and Vector Construction: a. Synthesize the codon-optimized coding sequence of the desired CCD (e.g., CsCCD2 or NatCCD4.1). b. Clone the gene into a suitable E. coli expression vector, such as pET3a, which allows for inducible expression.

2. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector. b. For in vivo conversion, co-transform with a plasmid for zeaxanthin biosynthesis.

3. Culture and Induction: a. Grow the transformed E. coli in a suitable medium (e.g., LB broth) containing the appropriate antibiotic at 37°C with shaking. b. When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding a suitable inducer (e.g., IPTG). c. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

4. Cell Harvesting and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). c. Lyse the cells by sonication or using a French press. d. Centrifuge the lysate to separate the soluble fraction (containing the enzyme) from the insoluble debris.

5. Protein Purification (Optional but Recommended): a. If the expression vector includes a purification tag (e.g., His-tag), purify the enzyme using affinity chromatography (e.g., Ni-NTA resin). b. Elute the purified enzyme and dialyze against a suitable storage buffer.

Protocol 2: In Vitro Enzyme Assay for Zeaxanthin Cleavage

This protocol outlines the steps for an in vitro assay to determine the activity of the purified CCD enzyme.

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM FeSO4, and 2 mM ascorbic acid). The presence of Fe2+ is critical as CCDs are non-heme iron enzymes. b. Prepare a stock solution of zeaxanthin in an organic solvent (e.g., acetone (B3395972) or ethanol).

2. Enzyme Reaction: a. In a reaction tube, add the purified enzyme to the reaction buffer. b. Initiate the reaction by adding the zeaxanthin substrate. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid enzyme denaturation. c. Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-2 hours) in the dark to prevent photodegradation of carotenoids.

3. Product Extraction: a. Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform:methanol). b. Vortex thoroughly and centrifuge to separate the organic and aqueous phases. c. Collect the organic phase containing the this compound and unreacted zeaxanthin. d. Evaporate the solvent under a stream of nitrogen.

4. Product Analysis: a. Resuspend the dried extract in a suitable solvent for analysis. b. Analyze the products by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. c. Identify and quantify this compound by comparing its retention time and absorption spectrum with an authentic standard.

Visualizations

Signaling Pathway

Crocin_Biosynthesis_Pathway Zeaxanthin Zeaxanthin Crocetin_dialdehyde This compound Zeaxanthin->Crocetin_dialdehyde CCD2 / CCD4 Crocetin Crocetin Crocetin_dialdehyde->Crocetin ALDH Crocins Crocins Crocetin->Crocins UGT

Caption: Biosynthetic pathway of crocins from zeaxanthin.

Experimental Workflow

Experimental_Workflow Cloning Gene Cloning (CCD into expression vector) Transformation E. coli Transformation Cloning->Transformation Expression Protein Expression & Induction Transformation->Expression Purification Enzyme Purification Expression->Purification Assay In Vitro Enzyme Assay (Zeaxanthin as substrate) Purification->Assay Analysis Product Analysis (HPLC) Assay->Analysis

Caption: General experimental workflow for CCD enzyme analysis.

Applications in Drug Development

The enzymatic production of this compound is a critical step towards the sustainable and scalable production of crocetin and crocins for pharmaceutical applications. These compounds have shown potential in various therapeutic areas:

  • Neuroprotection: Crocetin and crocins have been investigated for their protective effects against neurodegenerative diseases.

  • Anticancer Activity: Studies have indicated the potential of these compounds in cancer therapy due to their antioxidant and anti-inflammatory properties.

  • Ophthalmology: As carotenoids, they are of interest for eye health.

  • Cardiovascular Health: Their antioxidant properties may offer benefits in cardiovascular diseases.

By providing a reliable and efficient method for the production of this compound, researchers can further explore the therapeutic potential of these valuable apocarotenoids and develop novel drug candidates. The use of engineered microbial systems offers a promising alternative to the costly and labor-intensive extraction from saffron.

References

Troubleshooting & Optimization

Technical Support Center: Improving Crocetin Dialdehyde Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of crocetin (B7823005) dialdehyde (B1249045) in aqueous solutions. Given the limited specific data on crocetin dialdehyde, some information has been extrapolated from studies on the closely related and more extensively researched crocins and other polyene aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?

A1: this compound, a polyene aldehyde, is susceptible to degradation through several mechanisms, primarily influenced by:

  • Oxidation: The conjugated double bond system is prone to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by light and the presence of metal ions.

  • Light Exposure (Photodegradation): Like many carotenoids, this compound is sensitive to light, particularly UV and blue light. Light exposure can lead to isomerization (e.g., from the more stable all-trans isomer to various cis isomers) and photo-oxidation, resulting in a loss of activity and changes in spectral properties. For long-term storage of stock solutions, protection from light is crucial.[1]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways. For instance, related polyene antibiotics show significantly lower stability in aqueous solutions at higher temperatures. It is recommended to store stock solutions of this compound at -20°C for short-term (up to one month) and -80°C for long-term (up to six months) storage.[1]

  • pH: The stability of similar polyene compounds, such as crocins, is known to be pH-dependent. While specific data for this compound is limited, it is advisable to maintain a pH around neutral (6.5-7) for aqueous solutions, as highly acidic or alkaline conditions can catalyze degradation.

  • Enzymatic Conversion: In biological systems, this compound is a substrate for aldehyde dehydrogenases (ALDHs), which oxidize it to crocetin.[1][2][3] If working with cell lysates or other biological matrices, enzymatic degradation should be considered.

Q2: What are the visible signs of this compound degradation in my aqueous solution?

A2: Degradation of this compound can be observed through:

  • Color Change: A fading of the characteristic color of the solution is a primary indicator of the degradation of the polyene chromophore.

  • Precipitation: As degradation occurs, the resulting products may have lower solubility in your aqueous system, leading to the formation of precipitates.

  • Changes in UV-Vis Spectrum: A decrease in the absorbance at the characteristic λmax of this compound and potential shifts in the peak wavelength can indicate degradation and isomerization.

  • Inconsistent Experimental Results: A loss of biological or chemical activity in your assays is a key indicator that your this compound solution may have degraded.

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

A3: Due to its inherent instability and low aqueous solubility, preparing a stable solution requires careful consideration:

  • Solvent Choice: Initially, dissolve this compound in a minimal amount of an organic solvent like DMSO before further dilution in your aqueous buffer.

  • Use of Stabilizers:

    • Antioxidants: The inclusion of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help to mitigate oxidative degradation.

    • Complexing Agents: Encapsulation technologies, such as the use of cyclodextrins, have been shown to significantly improve the stability and solubility of the related compound, crocetin, by protecting the polyene chain from the aqueous environment. This approach is likely to be beneficial for this compound as well.

  • Control of Experimental Conditions:

    • Work under dim light or use amber-colored labware to minimize light exposure.

    • Prepare solutions fresh whenever possible. If storage is necessary, store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).

    • Degas your aqueous buffers to remove dissolved oxygen before preparing the this compound solution.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of color in the aqueous solution. - Photodegradation: Exposure to ambient or UV light. - Oxidation: Presence of dissolved oxygen or oxidizing agents. - Extreme pH: Highly acidic or basic conditions.- Prepare and handle the solution under low-light conditions. Use amber vials for storage. - Use deoxygenated buffers. Consider adding an antioxidant (e.g., ascorbic acid). - Ensure the pH of your aqueous solution is near neutral (pH 6.5-7.0).
Precipitate forms in the solution over time. - Low aqueous solubility. - Degradation products are insoluble. - Aggregation of this compound molecules. - Increase the concentration of the initial organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your experiment. - Consider using a formulation approach such as encapsulation with cyclodextrins to improve both solubility and stability. - Filter the solution before use if precipitation is observed. Prepare fresh solutions more frequently.
Inconsistent or no activity in biological assays. - Degradation of the active compound. - Incorrect concentration due to degradation or precipitation. - Confirm the integrity of your stock solution and freshly prepared dilutions using UV-Vis spectroscopy or HPLC before each experiment. - Implement the stabilization strategies mentioned in the FAQs. - Prepare a new, validated stock solution from a reliable source.
Shift in the UV-Vis absorbance peak. - Isomerization: Conversion of the all-trans isomer to cis isomers, often induced by light or heat.- Minimize exposure to light and heat during preparation and storage. - If a specific isomer is required for your research, confirm the isomeric purity using HPLC.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Solution

This protocol outlines a general method for evaluating the stability of this compound under various conditions (e.g., different pH, temperatures, and light exposure).

1. Materials:

  • This compound

  • DMSO (spectroscopic grade)

  • Aqueous buffers (e.g., phosphate-buffered saline) at various pH values

  • Amber glass vials

  • UV-Vis spectrophotometer

  • HPLC system with a C18 column and a photodiode array (PDA) detector

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound.

  • Dissolve it in a minimal volume of DMSO to prepare a concentrated stock solution.

  • Protect the stock solution from light and store it at -80°C.

3. Experimental Setup for Stability Study:

  • Dilute the this compound stock solution with the desired aqueous buffers to a final working concentration. Ensure the final concentration of DMSO is low and consistent across all samples.

  • Aliquot the solution into amber vials for each time point and condition to be tested.

  • For Temperature Stability: Place vials in incubators or water baths set at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • For pH Stability: Use buffers of different pH values for the dilutions.

  • For Photostability: Expose a set of vials to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark as a control.

4. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

  • UV-Vis Spectroscopy:

    • Record the UV-Vis spectrum of the solution (e.g., from 200 to 600 nm).

    • Monitor the absorbance at the λmax of this compound. A decrease in absorbance indicates degradation.

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

    • Monitor the elution profile at the λmax of this compound.

    • Quantify the peak area of the this compound peak to determine its concentration over time. The appearance of new peaks may indicate the formation of degradation products.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_conditions Stability Testing Conditions cluster_analysis Analysis at Time Points cluster_data Data Interpretation stock Prepare Concentrated This compound Stock (in DMSO) working Dilute to Working Concentration in Aqueous Buffer stock->working temp Temperature Study (e.g., 4°C, 25°C, 37°C) ph pH Study (e.g., pH 4, 7, 9) light Photostability Study (Light vs. Dark) sampling Sample at t=0, 1, 2, 4, 8, 24h temp->sampling uv_vis UV-Vis Spectroscopy (Monitor λmax) sampling->uv_vis hplc HPLC-PDA Analysis (Quantify Peak Area) sampling->hplc kinetics Determine Degradation Kinetics (Rate Constant, Half-life) uv_vis->kinetics degradation_pathway cluster_degradation Degradation Products CDA This compound (all-trans) cis_isomers Cis-Isomers CDA->cis_isomers Light, Heat oxidation_products Oxidation Products (e.g., shorter chain aldehydes, carboxylic acids) CDA->oxidation_products O₂, Light polymers Polymers CDA->polymers Alkaline pH crocetin Crocetin (via enzymatic oxidation) CDA->crocetin ALDH Enzymes

References

Technical Support Center: Crocetin Dialdehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crocetin (B7823005) dialdehyde (B1249045).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying crocetin dialdehyde?

A1: The primary challenges in this compound purification stem from its inherent physicochemical properties. It is known for its low stability, as it is sensitive to heat, light, and pH.[1][2] Additionally, it has poor solubility in many common solvents, which complicates extraction and chromatographic procedures.[1] Preventing its degradation and finding suitable solvent systems are the main hurdles researchers face.

Q2: What are the typical starting materials for this compound purification?

A2: this compound can be obtained from several sources, including:

  • Chemical synthesis: It can be synthesized through methods like the Horner-Wadsworth-Emmons reaction.[1]

  • Enzymatic cleavage of zeaxanthin (B1683548): This is a common biosynthetic route where carotenoid cleavage dioxygenases (CCDs) cleave zeaxanthin to yield this compound.[3] This process can be performed in microbial systems like E. coli.

  • Natural product extraction: It is a precursor to crocetin in plants like Crocus sativus (saffron) and Nyctanthes arbor-tristis.

Q3: What are the recommended storage conditions for this compound?

A3: Due to its instability, proper storage is crucial. For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is advised. It is essential to protect it from light during storage.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used method to assess the purity of this compound and to separate it from related compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) can also be employed for detailed analysis and identification of isomers and impurities.

Troubleshooting Guides

Issue 1: Low Yield During Extraction and Purification
Symptom Possible Cause Suggested Solution
Significant loss of product after each purification step.Degradation: this compound is sensitive to heat and light. Exposure to ambient light or elevated temperatures during extraction, solvent evaporation, or chromatography can lead to significant product loss.• Work in a dark or low-light environment. Use amber-colored glassware or wrap containers in aluminum foil.• Perform all steps at low temperatures (e.g., on ice or in a cold room) where possible.• Use rotary evaporation at low temperatures and under vacuum to remove solvents.
Poor Solubility: The compound may not be fully extracted from the initial matrix or may precipitate during purification steps. It has limited solubility in many common solvents.• For microbial production, consider a two-phase in situ extraction with a non-polar solvent like n-dodecane to continuously remove the product from the aqueous culture medium as it is formed. This mitigates both degradation and solubility issues.• For solid-liquid extraction, use a solvent in which this compound is known to be soluble, such as Dimethyl Sulfoxide (DMSO). However, be mindful of the high boiling point of DMSO for downstream processing.
Oxidation: The polyene structure of this compound is susceptible to oxidation.• Degas all solvents before use.• Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during long-term experiments or when handling the purified compound.
Issue 2: Poor Chromatographic Separation
Symptom Possible Cause Suggested Solution
Broad or tailing peaks in HPLC.Secondary Interactions with Stationary Phase: The aldehyde groups may interact with active sites on the silica (B1680970) gel, leading to poor peak shape.• Consider using a deactivated stationary phase or an alternative like alumina.• For silica gel chromatography with acid-labile compounds, the silica can be neutralized by treatment with a sodium bicarbonate solution.
Sample Overload: Injecting too much sample can lead to peak distortion.• Reduce the amount of sample injected onto the column.
Co-elution with impurities.Similar Polarity of Impurities: Impurities from the starting material (e.g., other carotenoids or their degradation products) may have similar polarities to this compound. For instance, the cleavage of zeaxanthin can produce other apocarotenoids.• Optimize the mobile phase gradient in HPLC to improve resolution.• Employ orthogonal purification techniques. For example, follow up a normal-phase separation with a reversed-phase separation.
Compound does not elute from the column.Irreversible Adsorption or On-Column Degradation: The compound may be too polar for the chosen mobile phase or may be degrading on the stationary phase.• Increase the polarity of the mobile phase. For very polar compounds, solvent systems containing ammonia (B1221849) in methanol/dichloromethane can be effective.• Test the stability of the compound on the stationary phase using a 2D TLC analysis before performing column chromatography.

Data Presentation

Table 1: Solubility and Storage Data for this compound

ParameterConditionValue/RecommendationReference
Solubility DMSO2 mg/mL (6.75 mM)
WaterPractically insolubleInferred from general statements on poor water solubility
Storage Long-term-80°C
Short-term-20°C (protect from light)
Shelf Life at -80°C6 months
at -20°C1 month

Experimental Protocols

Key Experiment: Two-Phase In Situ Extraction of Microbially Produced this compound

This protocol is adapted from methodologies used for the recovery of hydrophobic apocarotenoids from microbial cultures, which helps to mitigate issues of degradation and poor aqueous solubility.

Objective: To efficiently extract this compound from an E. coli culture engineered to produce it from zeaxanthin.

Materials:

  • E. coli culture producing this compound

  • n-dodecane

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • To the microbial culture, add n-dodecane to a final concentration of 10-20% (v/v).

  • Continue the incubation under the optimal production conditions. The n-dodecane will form a separate layer and sequester the hydrophobic this compound as it is produced.

  • After the desired production period, harvest the culture broth.

  • Separate the n-dodecane layer from the aqueous culture medium by centrifugation.

  • Collect the n-dodecane phase, which now contains the this compound.

  • The this compound in the n-dodecane phase can be directly analyzed or used for further purification steps. This method avoids costly and harsh cell disruption and solvent extraction from a cell pellet.

Visualizations

experimental_workflow cluster_production Microbial Production cluster_extraction In Situ Extraction cluster_purification Purification & Analysis start Engineered E. coli Culture production Zeaxanthin to this compound Conversion start->production add_dodecane Add n-dodecane production->add_dodecane two_phase Two-Phase Culture System add_dodecane->two_phase separation Phase Separation (Centrifugation) two_phase->separation dodecane_phase This compound in n-dodecane separation->dodecane_phase chromatography Column Chromatography (e.g., Silica Gel) dodecane_phase->chromatography hplc Purity Analysis (HPLC) chromatography->hplc pure_product Pure this compound hplc->pure_product

Caption: Workflow for microbial production and in situ extraction of this compound.

degradation_pathway Crocetin_Dialdehyde This compound Oxidation_Products Oxidation Products (e.g., Crocetin) Crocetin_Dialdehyde->Oxidation_Products Oxidation (O2, Light) Isomerization_Products Cis-Isomers Crocetin_Dialdehyde->Isomerization_Products Isomerization (Heat, Light) Other_Degradation Other Degradation Products Crocetin_Dialdehyde->Other_Degradation pH extremes

Caption: Potential degradation pathways for this compound during purification.

References

troubleshooting low yield in crocetin dialdehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of crocetin (B7823005) dialdehyde (B1249045).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during both chemical and biosynthetic synthesis of crocetin dialdehyde, offering potential causes and actionable solutions.

Chemical Synthesis Troubleshooting

Question 1: Why is the yield of my Wittig or Horner-Wadsworth-Emmons (HWE) reaction for this compound synthesis consistently low?

Answer:

Low yields in Wittig or HWE reactions for synthesizing a polyene system like this compound can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Purity of Starting Materials: The purity of your starting materials, particularly the phosphonium (B103445) salt/phosphonate (B1237965) ester and the dialdehyde (e.g., 2,7-dimethyl-2,4,6-octatrienedial), is critical. Impurities can interfere with the reaction.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or chromatograph them if necessary. Verify purity using techniques like NMR or mass spectrometry.

  • Base Selection and Stoichiometry: The choice and amount of base are crucial for efficient ylide formation.

    • Solution: For non-stabilized ylides in a Wittig reaction, strong bases like n-butyllithium or sodium hydride are typically required. For stabilized ylides in an HWE reaction, weaker bases like sodium methoxide (B1231860) or DBU can be used.[1][2][3] Ensure you are using the correct stoichiometry of the base. An excess can lead to side reactions, while an insufficient amount will result in incomplete ylide formation.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield and selectivity of the reaction.

    • Solution: Wittig reactions with non-stabilized ylides are often performed at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity for the Z-alkene, although for a symmetrical molecule like this compound, this is less of a concern. HWE reactions generally favor the E-alkene.[2][4] Optimize the reaction temperature and time through small-scale trial reactions. A patent for a related synthesis suggests reaction temperatures between 45-80°C for 2-4 hours for the condensation step.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants.

    • Solution: Anhydrous THF or diethyl ether are common solvents for Wittig reactions. For HWE reactions, solvents like DMF or acetonitrile (B52724) can be used. Ensure your solvent is properly dried before use, as water will quench the ylide.

  • Atmosphere: Ylides are sensitive to oxygen and moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide and other sensitive reagents.

Question 2: My final product is a mixture of isomers that are difficult to separate. How can I improve the stereoselectivity of the reaction?

Answer:

Formation of cis/trans isomers is a common challenge in polyene synthesis.

  • Reaction Type: The Horner-Wadsworth-Emmons reaction generally provides higher E-selectivity compared to the Wittig reaction with non-stabilized ylides.

    • Solution: If you are using a Wittig reaction, consider switching to an HWE approach.

  • Stabilized Ylides: Stabilized ylides in a Wittig reaction also favor the formation of the E-alkene.

    • Solution: If applicable to your synthetic route, utilize a stabilized phosphonium ylide.

  • Reaction Conditions: As mentioned previously, reaction conditions can influence stereoselectivity.

    • Solution: Experiment with different solvents and temperatures. For some Wittig reactions, the presence of lithium salts can decrease Z-selectivity, so salt-free conditions may be beneficial.

Question 3: I am observing significant degradation of my this compound product during workup and purification. What can I do to minimize this?

Answer:

This compound, being a conjugated polyene, is highly susceptible to degradation.

  • Sensitivity to Light, Heat, and Acid: Exposure to light, high temperatures, and acidic conditions can cause isomerization and degradation.

    • Solution: Protect your reaction and product from light by wrapping flasks in aluminum foil. Perform workup and purification steps at low temperatures. Avoid strong acids during workup; use a mild acid or a buffered solution if an acidic wash is necessary. A study on the related compound crocin (B39872) showed optimal stability at a pH of 5.

  • Oxidation: The polyene chain is prone to oxidation.

    • Solution: Degas all solvents before use. Work under an inert atmosphere whenever possible. The addition of antioxidants, such as BHT, during the reaction and purification may be beneficial.

  • Purification Method: Prolonged exposure to silica (B1680970) or alumina (B75360) gel during column chromatography can lead to degradation.

    • Solution: Use a minimally activated stationary phase. Elute the compound as quickly as possible. Consider alternative purification methods like crystallization or preparative TLC.

Biosynthesis Troubleshooting

Question 4: The microbial production of this compound in my engineered E. coli or yeast strain is very low. What are the likely bottlenecks?

Answer:

Low yields in microbial synthesis are often due to a combination of factors related to enzyme activity, substrate availability, and product stability.

  • Enzyme Activity: The carotenoid cleavage dioxygenase (CCD) responsible for converting zeaxanthin (B1683548) to this compound may have low activity in your host organism.

    • Solution: Consider codon-optimizing the CCD gene for your expression host. You can also screen different CCD enzymes from various organisms, as some may have higher specific activity. For instance, a CCD4 enzyme from Nyctanthes arbor-tristis has shown higher yields in E. coli than the one from Crocus sativus.

  • Substrate Availability: The precursor, zeaxanthin, may not be produced in sufficient quantities by the host's metabolic pathways.

    • Solution: Overexpress key enzymes in the upstream carotenoid biosynthesis pathway to increase the flux towards zeaxanthin.

  • Product Degradation: this compound is a reactive molecule and can be degraded by endogenous enzymes in the host or be unstable in the culture medium.

    • Solution: Implement an in situ extraction method using a two-phase culture system with a solvent like n-dodecane to continuously remove the this compound from the aqueous phase, thereby preventing its degradation.

  • Culture Conditions: Temperature and incubation time can affect both cell growth and enzyme expression/activity.

    • Solution: Optimize culture temperature. One study showed that this compound accumulation decreased after 24 hours, suggesting that prolonged incubation might not be beneficial.

Data Presentation

Table 1: Reported Yields of this compound in Different Synthesis Systems

Synthesis MethodHost/Reaction TypePrecursor/Starting MaterialReported YieldReference
BiosynthesisE. coliZeaxanthin109.2 ± 3.23 mg/L
BiosynthesisS. cerevisiaeGlucoseNot explicitly quantified for dialdehyde
Chemical SynthesisHorner-Wadsworth-Emmons2,7-dimethylocta-2,4,6-trienedial41% (for a related crocetin derivative synthesis)
Chemical SynthesisWittig Reaction2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde78.6% (for crocetin dimethyl ester)

Experimental Protocols

Protocol 1: General Procedure for Horner-Wadsworth-Emmons Synthesis of a this compound Precursor

  • Phosphonate Anion Formation: To a solution of the phosphonate ester in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar), add a suitable base (e.g., NaH, NaOMe) at 0 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the phosphonate anion.

  • Reaction with Dialdehyde: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Slowly add a solution of 2,7-dimethyl-2,4,6-octatrienedial in the same anhydrous solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired this compound precursor.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure at a low temperature, protecting from light.

Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification Phosphonium_Salt Phosphonium Salt / Phosphonate Ester Ylide_Formation Ylide Formation (Base) Phosphonium_Salt->Ylide_Formation Dialdehyde 2,7-dimethyl-2,4,6-octatrienedial Wittig_HWE Wittig / HWE Reaction Dialdehyde->Wittig_HWE Ylide_Formation->Wittig_HWE Workup Aqueous Workup Wittig_HWE->Workup Chromatography Column Chromatography Workup->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: Chemical synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions (Base, Temp, Solvent) Start->Conditions Degradation Investigate Product Degradation Start->Degradation Inert Ensure Inert Atmosphere Start->Inert Purify_Start Purify Starting Materials Purity->Purify_Start Optimize Systematic Optimization Conditions->Optimize Protect Protect from Light/Heat/Acid Degradation->Protect Inert_Action Use N2/Ar Atmosphere Inert->Inert_Action

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Crocetin Dialdehyde Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the isomerization of crocetin (B7823005) dialdehyde (B1249045) during experiments. Adherence to these protocols is crucial for ensuring the validity and reproducibility of research findings.

Frequently Asked Questions (FAQs)

Q1: What is crocetin dialdehyde and why is it prone to isomerization?

A1: this compound is a non-volatile apocarotenoid, an intermediate in the biosynthesis of crocetin, a primary active compound found in saffron.[1][2][3] Its structure contains a long chain of conjugated carbon-carbon double bonds, which makes it highly sensitive to external energy sources like light and heat.[4] This energy can cause the double bonds to rotate, converting the naturally more stable trans-isomer into its less stable cis-isomer, altering its chemical properties and potentially its biological activity.

Q2: What are the primary factors that cause isomerization of this compound?

A2: The main factors that induce isomerization are:

  • Light Exposure: UV or visible light provides the energy to convert the trans form to the cis form.[4]

  • Heat: Elevated temperatures can increase molecular motion and lead to isomerization. Studies on the related compound crocetin show that heating at 100°C actively induces the formation of cis-isomers.

  • pH: Crocetin and related compounds are known to be sensitive to pH, and exposure to strong acidic or alkaline conditions can promote degradation and isomerization.

Q3: How should I store this compound to maintain its stability?

A3: Proper storage is the first line of defense against isomerization.

  • Solid Form: Store at -20°C and always protect from light by using an amber vial or wrapping the container in aluminum foil.

  • In Solvent: For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. It is critical to protect these solutions from light.

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound has poor solubility in water and most organic solvents. The recommended solvent is Dimethyl Sulfoxide (DMSO). For optimal results, use a new, anhydrous bottle of DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility. Gentle warming and sonication may be required to fully dissolve the compound.

Troubleshooting Guide: Isomerization During Experiments

If you suspect isomerization is affecting your results (e.g., inconsistent data, unexpected HPLC peaks), use this guide to identify and resolve the issue.

Symptom Potential Cause Recommended Solution
Appearance of new, unexpected peaks in HPLC/UPLC analysis. Isomerization. The cis-isomer will have a different retention time than the trans-isomer.1. Protect from Light: Conduct all experimental steps under subdued or red light. Use amber glass vials or tubes wrapped in aluminum foil. 2. Control Temperature: Keep all solutions on ice during the experiment. Avoid any heating steps unless absolutely necessary for the protocol.
Decreased biological activity or inconsistent results. Presence of cis-isomer. The cis and trans forms may have different biological activities, leading to variability.1. Verify Compound Integrity: Before starting the experiment, run an HPLC analysis on your stock solution to confirm its purity and the absence of significant isomer peaks. 2. Minimize Handling Time: Prepare solutions fresh and use them immediately to reduce the time they are exposed to ambient light and temperature.
Color change or degradation of the sample. Oxidation and/or Isomerization. Crocetin compounds can undergo oxidation when exposed to air, in addition to light/heat-induced isomerization.1. Use Inert Atmosphere: If possible, handle the compound and solutions under an inert gas like nitrogen or argon. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Troubleshooting Workflow Diagram This diagram outlines a logical workflow for diagnosing and preventing isomerization.

G cluster_0 cluster_1 cluster_2 cluster_3 start Suspected Isomerization or Inconsistent Results check_light Was the sample protected from light at all times? start->check_light check_temp Was the sample kept at low temperature (e.g., on ice)? check_light->check_temp Yes sol_light ACTION: Use amber vials, work under red light. check_light->sol_light No check_storage Was the stock solution stored correctly (-20°C/-80°C)? check_temp->check_storage Yes sol_temp ACTION: Use ice baths, minimize time at room temp. check_temp->sol_temp No sol_storage ACTION: Prepare fresh stock from properly stored solid. check_storage->sol_storage No verify Verify Integrity with HPLC before next experiment check_storage->verify Yes sol_light->verify sol_temp->verify sol_storage->verify

Caption: A troubleshooting workflow to diagnose potential causes of this compound isomerization.

Quantitative Data on Isomerization & Stability

The following tables provide quantitative data on the stability of this compound and related compounds under different experimental conditions.

Table 1: Thermal Isomerization of trans-Crocetin

This data shows the conversion of trans-crocetin to cis-crocetin when subjected to heat treatment (1 hour at 100°C daily) over 7 days. While this data is for crocetin, it serves as a strong indicator of the thermal lability of the this compound precursor.

Day of Treatment Percentage of cis-Crocetin Formed (%)
Day 313.9%
Day 414.1%
Day 715.7%
Data adapted from a study on in-situ isomerization of trans-crocetin.

Table 2: Effect of Culture Temperature on this compound Production

This table shows the production levels of this compound in engineered E. coli at different fermentation temperatures, indicating the compound's relative stability during biosynthesis.

Culture Temperature This compound Titer (mg/L) after ~24h
37 °C~15 mg/L
30 °C~25 mg/L
20 °C~10 mg/L
Data is estimated from graphical representations in the cited study.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

This protocol outlines the best practices for handling solid this compound and preparing solutions to minimize degradation.

  • Environment: Perform all manipulations in a low-light environment. Use a fume hood with the sash lowered and lights turned off, or work under red photographic safety lights.

  • Weighing: Tare a pre-chilled, amber glass vial on an analytical balance. Quickly weigh the desired amount of solid this compound (stored at -20°C) and immediately seal the vial. Allow the vial to warm to room temperature before opening to prevent water condensation.

  • Solvent Addition: Add fresh, anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Vortex briefly. If necessary, use an ultrasonic bath at room temperature to aid dissolution. Avoid heating the solution.

  • Usage and Storage: Use the solution immediately. For any remaining stock, flush the vial with an inert gas (argon or nitrogen), seal tightly, and store at -80°C, protected from light.

Protocol 2: Detection of Isomerization by HPLC-DAD

This method allows for the separation and quantification of trans and cis isomers of this compound.

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD) and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.

  • Sample Preparation: Dilute a small aliquot of your experimental sample in the mobile phase to an appropriate concentration. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient might run from 30% to 70% Mobile Phase B over 20 minutes. This must be optimized for your specific system and isomers.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

  • Detection: Monitor the elution profile at the maximum absorbance wavelength for crocetin compounds, typically around 440 nm. Isomers will appear as distinct peaks with different retention times.

Visualization of Key Pathways

Biosynthesis and Isomerization Pathway The following diagram illustrates the biological origin of this compound and the physical process of its isomerization.

G cluster_bio Biosynthesis Pathway cluster_iso Isomerization Process zeaxanthin (B1683548) Zeaxanthin cda trans-Crocetin Dialdehyde zeaxanthin->cda CCD2 Enzyme crocetin trans-Crocetin cda->crocetin ALDH Enzyme cda_trans trans-Crocetin Dialdehyde (Stable) cda_cis cis-Crocetin Dialdehyde (Less Stable) cda_trans->cda_cis Isomerization cda_cis->cda_trans Reversion energy Energy Input (Light, Heat) energy->cda_trans

Caption: The enzymatic conversion of zeaxanthin to crocetin via this compound, and the subsequent isomerization process.

References

Technical Support Center: Crocetin Dialdehyde in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with crocetin (B7823005) dialdehyde (B1249045). The primary focus is to address the significant solubility challenges encountered when using this compound in aqueous cell culture media.

Troubleshooting Guide: Precipitation Issues

This section addresses the most common problem researchers face with crocetin dialdehyde: its tendency to precipitate out of solution when added to cell culture media.

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong?

A1: This is a common issue stemming from the low aqueous solubility of this compound. While it is soluble in DMSO, adding this stock solution to a large volume of aqueous medium can cause the compound to crash out of solution. The final concentration of DMSO in your culture medium is likely too low to maintain solubility.

Key Factors Leading to Precipitation:

  • High Final Concentration: Attempting to achieve too high a final concentration of this compound in the medium.

  • Insufficient DMSO: The final percentage of DMSO in the medium is not high enough to keep the compound dissolved.

  • Method of Addition: Adding the stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.

  • Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility[1].

  • Temperature Shifts: Moving from a warm solvent to room temperature or refrigerated media can decrease solubility[2].

Q2: How can I prevent my this compound from precipitating in the cell culture medium?

A2: Preventing precipitation requires careful preparation of the stock solution and a specific method for diluting it into your final culture volume.

Recommended Solutions:

  • Optimize Stock Solution: Prepare a highly concentrated stock solution in 100% DMSO. A solubility of up to 2 mg/mL (6.75 mM) in DMSO has been reported, but this may require heating to 60°C and ultrasonication[3]. Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level toxic to your specific cell line (typically ≤ 0.5%). However, for poorly soluble compounds, a slightly higher but still non-toxic concentration might be necessary.

  • Use a Serial Dilution Method: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortexing gently, and then add this intermediate dilution to your final culture plate.

  • Consider Co-solvents: If precipitation persists, using a co-solvent system may help. Solvents like PEG-400 or non-ionic surfactants like Tween 80 can be used in combination with DMSO to improve solubility. However, you must first test the toxicity of any co-solvent on your cell line.

Below is a logical workflow for troubleshooting precipitation.

G start Precipitation Observed in Cell Culture Medium check_stock Was the stock solution clear and fully dissolved? start->check_stock check_final_conc Is the final working concentration too high? check_stock->check_final_conc Yes remake_stock Action: Prepare fresh stock. Use heat (60°C) & sonication as needed. check_stock->remake_stock No check_dmso Is the final DMSO % too low to maintain solubility? check_final_conc->check_dmso No lower_conc Action: Lower the working concentration of the compound. check_final_conc->lower_conc Yes use_cosolvent Advanced: Consider co-solvents (e.g., PEG-400, Tween 80) or formulation strategies (e.g., cyclodextrins). check_dmso->use_cosolvent Yes increase_dmso Action: Increase final DMSO %. (Must stay within cell line's tolerated limit, typically <0.5%)

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent and storage condition for this compound?

A3: The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). For storage, keep the solid compound at -20°C, protected from light. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

Q4: What is the solubility of this compound?

A4: The solubility of this compound is highly dependent on the solvent. It is poorly soluble in aqueous solutions.

SolventConcentrationMethodSource
DMSO 2 mg/mL (6.75 mM)Requires ultrasonic agitation and heating to 60°C
Water Insoluble-(Implied)

Q5: How do I prepare a stock solution of this compound?

A5: Preparing a stable stock solution is critical for experimental success. The table below provides the volume of DMSO needed to prepare different concentrations from 1 mg of solid this compound (Molecular Weight: 296.40 g/mol ).

Target ConcentrationVolume of DMSO to add to 1 mg
1 mM 3.3738 mL
5 mM 0.6748 mL
6.75 mM (Max) 0.5000 mL
Data derived from manufacturer's datasheet.

For a detailed methodology, please refer to the Experimental Protocols section.

Q6: What is the biological activity of this compound?

A6: this compound is an apocarotenoid derived from the cleavage of zeaxanthin. In biological systems, it is the precursor to crocetin, a conversion catalyzed by aldehyde dehydrogenase (ALDH) enzymes. Many of the observed biological effects may be attributable to its conversion to crocetin, which has been studied for its role in various signaling pathways.

G cluster_pathway Biosynthetic Conversion Zeaxanthin Zeaxanthin Crocetin_dialdehyde Crocetin_dialdehyde Zeaxanthin->Crocetin_dialdehyde  CCD2 Enzyme Crocetin Crocetin Crocetin_dialdehyde->Crocetin  ALDH Enzyme

Caption: In-vivo conversion of this compound to crocetin.

Q7: Which signaling pathways are affected by this compound?

A7: Research has primarily focused on crocetin, the oxidized metabolite of this compound. Crocetin has been shown to modulate several key signaling pathways involved in cell proliferation, migration, and apoptosis. These include:

  • p38 MAPK Signaling: Crocetin can suppress growth and migration in cancer cells by activating the p38 MAPK pathway.

  • VEGFR2 Signaling: In endothelial cells, crocetin has been shown to inhibit angiogenesis by affecting the VEGFR2/SRC/FAK and VEGFR2/MEK/ERK signaling pathways.

G Crocetin Crocetin (from this compound) p38 p38 MAPK Crocetin->p38 Activates VEGF VEGF Crocetin->VEGF Downregulates (mRNA) MMP9 MMP-9 Crocetin->MMP9 Downregulates (mRNA) Growth Cell Growth Suppression p38->Growth Leads to Migration Migration Suppression p38->Migration Leads to VEGF->Migration MMP9->Migration

Caption: Crocetin's effect on the p38 MAPK signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 5 mM this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution in DMSO.

Materials:

  • This compound powder (e.g., 1 mg)

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Water bath or heat block set to 60°C

  • Bath sonicator

  • Vortex mixer

Methodology:

  • Weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.

  • Add 674.8 µL of anhydrous DMSO to the tube to achieve a final concentration of 5 mM.

  • Vortex the tube for 30-60 seconds to initially mix the compound.

  • Place the tube in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.

  • Transfer the tube to a bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure all particulate matter has dissolved. If not, repeat steps 4 and 5.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Workflow for Treating Cells and Avoiding Precipitation

This protocol provides a general workflow for diluting the DMSO stock into cell culture medium for treating cells.

G start Start: Thaw one aliquot of This compound DMSO stock on ice. step1 Step 1: Prepare Intermediate Dilution (in serum-free medium) start->step1 step2 Step 2: Vortex the intermediate dilution gently for 10 seconds. step1->step2 step3 Step 3: Add the intermediate dilution to the final culture volume (containing cells and serum). step2->step3 step4 Step 4: Gently swirl the plate/flask to ensure even distribution. step3->step4 end Step 5: Incubate cells for the desired experimental duration. step4->end

Caption: Experimental workflow for treating cells.

References

minimizing crocetin dialdehyde degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of crocetin (B7823005) dialdehyde (B1249045). The information aims to help minimize degradation and maximize the yield of this target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause crocetin dialdehyde degradation during extraction?

A1: this compound is a sensitive apocarotenoid. The primary factors leading to its degradation during extraction are:

  • Enzymatic Conversion: Endogenous aldehyde dehydrogenases (ALDHs) in the plant material can rapidly oxidize this compound to crocetin.[1][2]

  • Light Exposure: Like many carotenoids, this compound is susceptible to photo-oxidation and isomerization when exposed to light.

  • Elevated Temperatures: High temperatures can accelerate both enzymatic and non-enzymatic degradation, including oxidation and isomerization.[1]

  • Suboptimal pH: Extreme pH conditions, both acidic and alkaline, can promote the degradation of crocetin derivatives. For the related compound crocin (B39872), a slightly acidic pH is favorable for stability.

  • Oxidation: The presence of oxygen can lead to the oxidative cleavage of the polyene chain, resulting in a loss of the compound.

Q2: I am observing a lower than expected yield of this compound, but a higher concentration of crocetin. What is the likely cause?

A2: This is a strong indication of enzymatic conversion. The aldehyde groups of this compound are being oxidized to carboxylic acid groups, forming crocetin. This is a common issue if the endogenous aldehyde dehydrogenases are not inactivated during the initial stages of extraction.

Q3: What is the ideal solvent for extracting this compound?

A3: A mixture of methanol (B129727) and water (e.g., 50:50 v/v) is often effective for extracting apocarotenoids from saffron.[3] The addition of an antioxidant, such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.05% w/v), to the extraction solvent is recommended to prevent oxidative degradation.[4]

Q4: How should I store my extracts to prevent degradation of this compound?

A4: For short-term storage, extracts should be kept at low temperatures (-20°C) in amber vials or containers wrapped in aluminum foil to protect from light. For long-term storage, -80°C is recommended. It is also advisable to flush the container with an inert gas like nitrogen or argon to displace oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no this compound detected, high levels of crocetin. Enzymatic oxidation by aldehyde dehydrogenases (ALDHs).- Immediately freeze-dry the plant material upon collection to minimize enzymatic activity. - Consider a pre-extraction step with a solvent known to denature enzymes, such as acetone. - Perform the extraction at low temperatures (e.g., 4°C).
Overall low yield of all apocarotenoids. Incomplete extraction.- Increase the extraction time or the number of extraction cycles. - Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Be cautious with temperature control during these processes. - Optimize the solid-to-solvent ratio.
Presence of unexpected peaks in the chromatogram and a decrease in the main this compound peak over time. Isomerization or degradation due to light and/or heat.- Conduct all extraction and handling steps under dim or red light. - Use amber glassware or wrap containers in foil. - Maintain low temperatures throughout the process. - Analyze samples by HPLC as soon as possible after extraction.
Gradual loss of this compound in stored extracts. Oxidation and/or continued enzymatic activity.- Ensure extracts are stored at -80°C for long-term preservation. - Add an antioxidant to the extraction solvent. - Before storage, consider a filtration step to remove any residual plant material that may contain active enzymes.

Quantitative Data Summary

Table 1: Stability of Crocin under Different pH and Temperature Conditions

pHTemperature (°C)Half-life (t½) in days (approx.)
25< 10
55> 15
75~ 12
85~ 12
520Decreased stability compared to 5°C
535Significant degradation

Data inferred from studies on crocin degradation.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Minimized Degradation

This protocol is designed to inactivate enzymes and limit exposure to light and heat.

Materials:

  • Freshly harvested saffron stigmas (or other relevant plant material)

  • Liquid nitrogen

  • Freeze-dryer

  • Extraction Solvent: 50:50 (v/v) Methanol:Water with 0.05% (w/v) BHT

  • Centrifuge

  • Rotary evaporator

  • Amber glassware

Procedure:

  • Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to halt enzymatic activity.

  • Lyophilize (freeze-dry) the material to remove water, which can also help to preserve the compounds.

  • Grind the freeze-dried material into a fine powder.

  • Perform all subsequent steps under dim or red light.

  • To 1 gram of powdered material, add 20 mL of the pre-chilled (4°C) extraction solvent.

  • Agitate the mixture on a shaker for 1 hour at 4°C.

  • Centrifuge the mixture at 4000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a new amber tube.

  • Repeat the extraction (steps 5-8) on the pellet twice more to ensure complete recovery.

  • Pool the supernatants.

  • Concentrate the extract using a rotary evaporator at a low temperature (<30°C).

  • Resuspend the dried extract in a suitable solvent for analysis (e.g., methanol) and store at -80°C.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Biosynthesis & Degradation Pathway Zeaxanthin Zeaxanthin CCD2 CCD2 (Enzyme) Zeaxanthin->CCD2 Crocetin_dialdehyde This compound (Target Molecule) CCD2->Crocetin_dialdehyde Cleavage ALDH ALDH (Degrading Enzyme) Crocetin_dialdehyde->ALDH Oxidation (Degradation) Light_Heat_pH Light, Heat, Extreme pH Crocetin_dialdehyde->Light_Heat_pH Crocetin Crocetin ALDH->Crocetin Degradation_Products Other Degradation Products Light_Heat_pH->Degradation_Products Degradation

Caption: Biosynthesis of this compound and its primary degradation pathways.

cluster_1 Optimized Extraction Workflow Harvest 1. Harvest Plant Material Flash_Freeze 2. Flash Freeze (Liquid N2) Harvest->Flash_Freeze Freeze_Dry 3. Freeze-Dry Flash_Freeze->Freeze_Dry Grind 4. Grind Material Freeze_Dry->Grind Extraction 5. Extraction (50% MeOH, BHT, 4°C, Dark) Grind->Extraction Centrifuge 6. Centrifuge Extraction->Centrifuge Collect_Supernatant 7. Collect Supernatant Centrifuge->Collect_Supernatant Concentrate 8. Concentrate (<30°C) Collect_Supernatant->Concentrate Store 9. Store at -80°C Concentrate->Store

Caption: Workflow for this compound extraction with minimal degradation.

cluster_2 Troubleshooting Decision Tree Start Low Yield of This compound Check_Crocetin High Crocetin Levels? Start->Check_Crocetin Enzyme_Issue Likely Enzymatic Degradation. - Flash freeze material. - Use enzyme denaturing step. Check_Crocetin->Enzyme_Issue Yes Extraction_Efficiency Low Levels of All Apocarotenoids? Check_Crocetin->Extraction_Efficiency No End Problem Resolved Enzyme_Issue->End Optimize_Extraction Incomplete Extraction. - Increase extraction time/cycles. - Consider UAE/MAE. Extraction_Efficiency->Optimize_Extraction Yes Degradation_Check Signs of Degradation (e.g., color change)? Extraction_Efficiency->Degradation_Check No Optimize_Extraction->End Environmental_Factors Light/Heat/Oxidation Issue. - Work in dark/low temp. - Use antioxidants. Degradation_Check->Environmental_Factors Yes Environmental_Factors->End

References

Technical Support Center: Overcoming Matrix Effects in Crocetin Dialdehyde LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of crocetin (B7823005) dialdehyde (B1249045).

Troubleshooting Guide

This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in your crocetin dialdehyde LC-MS analysis.

Problem Identification: Recognizing the Signs of Matrix Effects

Question: Are you observing any of the following issues in your this compound analysis?

  • Poor peak shape, such as tailing, fronting, or splitting.

  • Inconsistent or poor signal intensity.

  • High variability in quantification between replicate injections of the same sample.

  • Non-linear calibration curves.

  • A significant discrepancy between results from spiked and unspiked samples.

If you are experiencing one or more of these issues, it is highly likely that you are encountering matrix effects.

Diagnosis: Confirming and Quantifying Matrix Effects

Question: How can I confirm and quantify the extent of matrix effects in my analysis?

Answer: There are two primary methods to diagnose and quantify matrix effects:

  • Post-Column Infusion: A qualitative method to identify chromatographic regions where ion suppression or enhancement occurs.

  • Matrix Effect Calculation: A quantitative method that compares the this compound signal in a pure solvent to its signal in a sample matrix.

Objective: To identify retention time windows where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution

  • Blank matrix extract (a sample of the same matrix type that does not contain this compound)

Procedure:

  • Configure your LC system with the analytical column and mobile phases for your this compound analysis.

  • Disconnect the LC outlet from the MS source.

  • Connect the LC outlet to one inlet of a tee-union.

  • Connect a syringe pump containing the this compound standard solution to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS source.

  • Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min).

  • Start the LC gradient without an injection and monitor the this compound precursor ion signal to establish a stable baseline.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused this compound. A significant dip in the baseline indicates a region of ion suppression, while a spike suggests ion enhancement.

Objective: To quantify the degree of ion suppression or enhancement.

Procedure:

  • Prepare a standard solution of this compound in a pure solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Prepare a blank matrix extract.

  • Spike the blank matrix extract with the this compound standard to the same final concentration as the pure solvent standard.

  • Analyze both solutions by LC-MS.

  • Calculate the matrix effect (ME) using the following formula:

    ME (%) = [ (Peak Area in Matrix / Peak Area in Solvent) - 1 ] * 100

    • A negative ME value indicates ion suppression.

    • A positive ME value indicates ion enhancement.

    • An ME value between -20% and 20% is generally considered acceptable, but this can vary depending on the specific assay requirements.

Mitigation Strategies: Reducing or Eliminating Matrix Effects

After confirming matrix effects, several strategies can be employed to minimize their impact. The best approach will depend on the nature of your matrix and the analyte.

The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound.

Common Sample Matrices for this compound and Potential Interferences:

Sample MatrixPotential Interfering Substances
Saffron Extracts Other carotenoids, flavonoids, lipids, sugars
Plasma/Serum Phospholipids, proteins, salts, other endogenous metabolites[1]
Cell Culture Media Proteins, amino acids, salts, phenol (B47542) red
Microbial Cultures Cellular debris, proteins, lipids, components of the culture medium[2]

Here are some common sample preparation techniques:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological fluids.

    • Protocol: Add a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, vortex, and centrifuge to pellet the precipitated proteins. The resulting supernatant is then analyzed.

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from interfering components based on its differential solubility in immiscible solvents.

    • Protocol: Extract the aqueous sample with a water-immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether. This compound will partition into the organic layer, leaving more polar interferences in the aqueous layer. A two-phase extraction system using n-dodecane has been shown to be effective for the recovery of this compound from E. coli cultures.[1]

  • Solid-Phase Extraction (SPE): A highly selective method for sample cleanup and concentration.

    • Protocol:

      • Conditioning: Pass a solvent through the SPE cartridge to activate the sorbent.

      • Loading: Load the sample onto the cartridge, where this compound will be retained.

      • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

      • Elution: Elute this compound with a strong solvent.

Comparison of Sample Preparation Techniques for Crocetin in Human Serum:

ParameterDirect PrecipitationSolid-Phase Extraction (C18)
Mean Recovery >70%[3]>60%[3]
Linear Range 0.05-1.25 µg/ml0.5-5 µg/ml
LLOQ 0.05 µg/ml0.5 µg/ml
Intra-day CV 0.37-2.6%0.64-5.43%
Inter-day CV 1.69-6.03%5.13-12.74%

(Note: Data is for crocetin, a derivative of this compound, in human serum.)

Optimizing the LC separation can help to resolve this compound from co-eluting matrix components.

  • Modify the Gradient: Adjust the mobile phase gradient to improve the separation between this compound and interfering peaks.

  • Change the Stationary Phase: Utilize a different column chemistry, such as C30 instead of C18, which may offer better selectivity for carotenoids.

  • Employ Smaller Particle Size Columns (UHPLC): This can increase chromatographic efficiency and resolution.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS of this compound will co-elute and experience the same ionization suppression or enhancement as the analyte, leading to accurate quantification.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Problem Problem Identification (Poor peak shape, inconsistent intensity, high variability) Diagnosis Diagnosis (Confirm and quantify matrix effects) Problem->Diagnosis PostColumn Post-Column Infusion Diagnosis->PostColumn Qualitative CalcME Calculate Matrix Effect Diagnosis->CalcME Quantitative Mitigation Mitigation Strategies OptimizeSamplePrep Optimize Sample Preparation (PPT, LLE, SPE) Mitigation->OptimizeSamplePrep OptimizeChromo Optimize Chromatography (Gradient, Column) Mitigation->OptimizeChromo UseIS Use Internal Standards / Matrix-Matched Calibrants Mitigation->UseIS PostColumn->Mitigation CalcME->Mitigation Success Successful Analysis OptimizeSamplePrep->Success OptimizeChromo->Success UseIS->Success SignalTransduction cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_effect Matrix Effect Sample Sample Injection LC_Column LC Column Sample->LC_Column Ion_Source Ion Source (ESI) LC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ion_Suppression Ion Suppression Ion_Source->Ion_Suppression Competition for Ionization Detector Detector Mass_Analyzer->Detector Matrix Matrix Components Matrix->Ion_Source Co-elution Analyte This compound Analyte->Ion_Source Ion_Suppression->Mass_Analyzer Reduced Analyte Signal

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Crocetin and Its Precursor, Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of related natural compounds is crucial for identifying promising therapeutic leads. This guide provides a detailed comparison of the biological activities of crocetin (B7823005), a well-studied carotenoid dicarboxylic acid, and its immediate biosynthetic precursor, crocetin dialdehyde (B1249045).

While extensive research has illuminated the diverse pharmacological effects of crocetin, data on the intrinsic biological activities of crocetin dialdehyde remains notably scarce. This guide will present the available data for both compounds, highlighting the significant knowledge gap that currently exists for this compound and underscoring its primary role as a metabolic intermediate.

Overview of Crocetin and this compound

Crocetin is a natural apocarotenoid dicarboxylic acid, responsible for the vibrant color of saffron. It is derived from the enzymatic cleavage of zeaxanthin (B1683548) in plants like Crocus sativus, which first yields this compound.[1] This dialdehyde is then oxidized by aldehyde dehydrogenases to form crocetin.[2][3][4] While crocetin has been the subject of numerous studies for its therapeutic potential, this compound is primarily viewed as a transient molecule in the biosynthesis of crocetin.

Comparative Biological Activities

The following sections and tables summarize the known biological activities of crocetin. It is important to note that direct comparative studies with this compound are largely absent from the current scientific literature. One study noted that oral administration of this compound at a dose of 300 mg/kg for one week had no effect on the liver in mice.[5] However, this single observation does not provide a comprehensive understanding of its overall biological profile.

Antioxidant Activity

Crocetin is a potent antioxidant, a property attributed to its conjugated polyene structure which allows for the effective scavenging of reactive oxygen species (ROS). In vivo studies have demonstrated that crocetin can enhance the activity of endogenous antioxidant enzymes.

Table 1: Quantitative Data on Antioxidant Activity of Crocetin

ParameterAssay/ModelConcentration/DoseResultReference
SOD ActivityKunming mice (liver and kidney)6.25, 12.5, 25.0 mg/kg/day (oral)Enhanced SOD activity
GSH-Px ActivityKunming mice (liver)6.25, 12.5, 25.0 mg/kg/day (oral)Enhanced GSH-Px activity
TAOCKunming mice (heart and kidney)6.25, 12.5, 25.0 mg/kg/day (oral)Enhanced Total Antioxidant Capacity
MDA LevelsKunming mice (serum)6.25, 12.5, 25.0 mg/kg/day (oral)Decreased Malondialdehyde levels

Experimental Protocol: In Vivo Antioxidant Activity Assessment in Mice

A common experimental design to assess the in vivo antioxidant activity of a compound like crocetin involves the following steps:

  • Animal Model: Kunming mice are often used.

  • Dosing: Crocetin is administered orally at various doses (e.g., 6.25, 12.5, and 25.0 mg/kg/day) for a specified period, typically several weeks.

  • Tissue and Blood Collection: At the end of the treatment period, blood and various organs (liver, kidney, heart) are collected.

  • Biochemical Analysis:

    • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity: Measured in tissue homogenates using commercially available assay kits.

    • Total Antioxidant Capacity (TAOC): Assessed in tissue homogenates using methods like the ferric reducing antioxidant power (FRAP) assay.

    • Malondialdehyde (MDA) Levels: Determined in serum or tissue homogenates as an indicator of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.

Anti-inflammatory Activity

Crocetin has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Table 2: Quantitative Data on Anti-inflammatory Activity of Crocetin

ParameterCell Line/ModelConcentrationResultReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50 = 29.9 µMInhibition of NO production

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of crocetin for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • NO Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

Signaling Pathway: Crocetin's Anti-inflammatory Mechanism

Crocetin exerts its anti-inflammatory effects through the modulation of key signaling pathways. One of the primary mechanisms involves the inhibition of the NF-κB pathway, a central regulator of inflammatory responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Proinflammatory_Genes activates transcription of Crocetin Crocetin Crocetin->IKK inhibits

Caption: Crocetin inhibits the NF-κB signaling pathway.

Anticancer Activity

Crocetin has been shown to possess anticancer properties, including the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Table 3: Quantitative Data on Anticancer Activity of Crocetin

ParameterCell LineConcentrationResultReference
Cytotoxicity (IC50)Human Umbilical Vein Endothelial Cells (HUVECs)372.6 µMInhibition of cell viability

Experimental Protocol: In Vitro Cytotoxicity Assay (XTT Assay)

  • Cell Seeding: Cancer cells (e.g., HUVECs) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of crocetin for a specified time (e.g., 24 hours).

  • XTT Reagent Addition: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well. Viable cells with active mitochondria will reduce the XTT to a formazan (B1609692) dye.

  • Incubation and Measurement: After incubation, the absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated, representing the concentration of the compound that inhibits cell viability by 50%.

Signaling Pathway: Crocetin's Pro-Apoptotic Mechanism

Crocetin can induce apoptosis in cancer cells by modulating the expression of key proteins in the apoptotic pathway, such as the Bcl-2 family of proteins.

G Crocetin Crocetin Bax Bax (Pro-apoptotic) Crocetin->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Crocetin->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Crocetin induces apoptosis via the mitochondrial pathway.

Conclusion: A Tale of a Well-Studied Molecule and Its Elusive Precursor

The available scientific evidence robustly supports the multifaceted biological activities of crocetin, positioning it as a compound of significant interest for further therapeutic development. Its antioxidant, anti-inflammatory, and anticancer properties are well-documented, with established experimental protocols and elucidated signaling pathways.

In stark contrast, this compound remains largely uncharacterized in terms of its own biological effects. Its primary identity in the scientific literature is that of a biosynthetic intermediate in the formation of crocetin. The lack of data on this compound's bioactivity presents a clear gap in our understanding and highlights an opportunity for future research. Direct comparative studies are necessary to determine if this compound possesses any unique biological properties or if its effects are solely attributable to its conversion to crocetin. Until such studies are conducted, crocetin remains the pharmacologically active entity of this biosynthetic pathway.

References

A Comparative Analysis of Crocetin Dialdehyde and Other Carotenoid Aldehydes in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative biochemical and pharmacological properties of crocetin (B7823005) dialdehyde (B1249045), retinaldehyde, and β-apo-8'-carotenal reveals distinct profiles in antioxidant, anti-inflammatory, and anti-cancer activities, offering diverse potential for therapeutic development.

For researchers and professionals in drug development, understanding the nuanced differences between bioactive compounds is paramount. This guide provides an objective comparison of crocetin dialdehyde against two other significant carotenoid aldehydes: retinaldehyde and β-apo-8'-carotenal. The comparison is supported by experimental data on their performance in key biological assays, detailed experimental protocols, and visualizations of their molecular pathways.

At a Glance: Key Performance Indicators

To facilitate a clear comparison, the following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of this compound, retinaldehyde, and β-apo-8'-carotenal. It is important to note that direct comparative studies are limited, and data is often derived from various experimental setups. For this compound, data from its immediate precursor, crocetin, is used as a proxy due to the limited direct experimental data on the dialdehyde form.

Table 1: Comparative Antioxidant Activity
Carotenoid AldehydeAssayIC50 / ActivityExperimental Model
Crocetin (for this compound) ORACHigher than Trolox[1]In vitro
NO Scavenging~35% inhibition[1]In vitro
Retinaldehyde TEACData not available
β-apo-8'-carotenal ABTS1.4 mol α-TE/mol[2]In vitro
Table 2: Comparative Anti-inflammatory Activity
Carotenoid AldehydeAssayIC50 / EffectExperimental Model
Crocetin (for this compound) NO Production InhibitionDose-dependent inhibition[3]LPS-stimulated RAW264.7 cells
IL-6, TNF-α InhibitionReduction in expression[4]Myocardial I/R injury in rats
Retinaldehyde Gene ExpressionDownregulation of inflammatory markersGene expression profiling
β-apo-8'-carotenal (seco-form) NO Production InhibitionSignificant inhibitionLPS-stimulated RAW264.7 cells
NF-κB PathwaySuppression of phosphorylationLPS-stimulated RAW264.7 cells
Table 3: Comparative Anti-cancer Activity
Carotenoid AldehydeCancer Cell LineIC50 / EffectMechanism of Action
Crocetin (for this compound) HeLa (Cervical)119.32 µmol/LProliferation inhibition, Apoptosis induction
A549 (Lung)101.34 µmol/LProliferation inhibition, Cell cycle arrest
SKOV3 (Ovarian)119.76 µmol/LProliferation inhibition, Apoptosis induction
MCF-7 (Breast)628.36 µg/ml (crocetin β-d-glucosyl ester)Cytotoxicity
Retinaldehyde A549 (Lung)Dose-dependent suppression of survivalApoptosis induction
K7M2 (Osteosarcoma)Preferential apoptosis in ALDH-high cellsInduction of apoptosis
β-apo-8'-carotenal DLD-1, Colo 320DM (Colon)Growth inhibitionInhibition of cell proliferation
HCT 116 p53-/- (Colon)More cytotoxic than other tested nutraceuticalsCytotoxicity

In-Depth Analysis of Biological Activities

Antioxidant Properties
Anti-inflammatory Effects

Crocetin exhibits significant anti-inflammatory properties by dose-dependently inhibiting the production of nitric oxide (NO) in LPS-stimulated macrophages and reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α. The mechanism of action involves the modulation of the NF-κB signaling pathway. A seco-derivative of β-apo-8'-carotenal has also been shown to exert potent anti-inflammatory effects by inhibiting NO secretion and suppressing the phosphorylation of key proteins in the NF-κB pathway in activated macrophages. Retinaldehyde's anti-inflammatory potential is suggested by gene expression studies, which indicate a downregulation of inflammatory response genes.

Anti-cancer Potential

Crocetin has demonstrated broad-spectrum anti-cancer activity, inhibiting the proliferation of various cancer cell lines, including cervical, lung, and ovarian cancer, with IC50 values in the micromolar range. Its mechanisms of action include the induction of apoptosis and cell cycle arrest. Retinaldehyde has also shown promise as an anti-cancer agent, inducing apoptosis in lung cancer and osteosarcoma cells. Notably, it preferentially targets cancer stem cells with high aldehyde dehydrogenase (ALDH) activity. β-apo-8'-carotenal has been found to inhibit the growth of colon cancer cells.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

crocetin_inflammation_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MEK1 MEK1 TLR4->MEK1 JNK JNK MEK1->JNK IKK IKK JNK->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Crocetin Crocetin Crocetin->MEK1 Crocetin->JNK Crocetin->NFκB

Caption: Crocetin's anti-inflammatory signaling pathway.

retinaldehyde_apoptosis_pathway cluster_nucleus Nucleus Retinaldehyde Retinaldehyde ALDH_high_cell ALDH-High Cancer Stem Cell Retinaldehyde->ALDH_high_cell Retinoic_Acid Retinoic Acid ALDH_high_cell->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Nucleus Nucleus RAR_RXR->Nucleus Gene_Expression Altered Gene Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Retinaldehyde-induced apoptosis in cancer cells.

mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with carotenoid aldehydes A->B C Incubate for a specified time B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability (%) G->H

Caption: General workflow for an MTT cytotoxicity assay.

Detailed Experimental Protocols

For researchers looking to replicate or build upon the findings presented, the following are detailed protocols for the key assays mentioned.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of the carotenoid aldehydes.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the absorbance decreases.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the carotenoid aldehydes and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Griess Assay for Nitric Oxide Inhibition in Macrophages

Objective: To quantify the inhibition of nitric oxide (NO) production by carotenoid aldehydes in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Nitric oxide is an inflammatory mediator. Its production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the carotenoid aldehydes for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without test compound).

  • Griess Reagent Preparation:

  • Assay Procedure:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the freshly prepared Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

MTT Assay for Anti-cancer Activity

Objective: To assess the cytotoxic effect of carotenoid aldehydes on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the carotenoid aldehydes for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion

This compound, retinaldehyde, and β-apo-8'-carotenal, while all belonging to the family of carotenoid aldehydes, exhibit distinct and varied biological activities. This compound, through its precursor crocetin, shows strong antioxidant and broad-spectrum anti-cancer and anti-inflammatory potential. Retinaldehyde is a potent modulator of skin cell biology with demonstrated anti-cancer effects, particularly against cancer stem cells. β-apo-8'-carotenal and its derivatives also possess significant anti-inflammatory and anti-proliferative properties. The choice of which compound to investigate for a specific therapeutic application will depend on the target disease, the desired mechanism of action, and the specific cellular context. This guide provides a foundational comparison to aid researchers in making these critical decisions.

References

Validation of Crocetin Dialdehyde as a Biosynthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental validation of crocetin (B7823005) dialdehyde (B1249045) as a key intermediate in the biosynthesis of crocetin, a valuable apocarotenoid with significant therapeutic potential. We present a comparative overview of the enzymes involved, their performance in various systems, and detailed experimental protocols to support further research and development in this field.

Introduction to Crocetin Biosynthesis

Crocetin and its glycosylated derivatives, known as crocins, are the primary compounds responsible for the vibrant color of saffron. The established biosynthetic pathway begins with the carotenoid zeaxanthin (B1683548). In a critical step, a carotenoid cleavage dioxygenase (CCD) cleaves zeaxanthin to produce the C20 apocarotenoid, crocetin dialdehyde. This dialdehyde then undergoes oxidation by an aldehyde dehydrogenase (ALDH) to form crocetin. This guide focuses on the experimental evidence solidifying the role of this compound in this pathway.

Comparative Performance of Key Biosynthetic Enzymes

The efficiency of crocetin production is largely dependent on the catalytic activity of the CCD and ALDH enzymes. Various orthologs of these enzymes have been identified and characterized from different plant sources, exhibiting a range of activities.

Table 1: Comparison of Carotenoid Cleavage Dioxygenases (CCDs) for this compound Production
EnzymeSource OrganismHost SystemTiter of this compound (mg/L)Reference
CsCCD2Crocus sativusE. coli34.77 ± 1.03[1]
NatCCD4.1Nyctanthes arbor-tristisE. coli109.2 ± 3.23[1]
CsCCD2Crocus sativusS. cerevisiae1.21[1]

Note: The data presented above highlights the superior performance of NatCCD4.1 from Nyctanthes arbor-tristis in E. coli for the production of this compound compared to CsCCD2 from Crocus sativus.

Table 2: Comparison of Aldehyde Dehydrogenases (ALDHs) for Crocetin Production
EnzymeSource OrganismHost SystemTiter of Crocetin (mg/L)Reference
CsALDH3I1Crocus sativusS. cerevisiae-[2]
Multiple CsALDHsCrocus sativusE. coli-[3]
SynALDSynechocystis sp. PCC6803S. cerevisiae1.219 (from β-carotene)
CsALDH3Crocus sativusS. cerevisiae-

Note: Direct quantitative comparisons of crocetin production by different ALDHs are limited in the reviewed literature. However, studies have confirmed the ability of several ALDHs to convert this compound to crocetin. The study by Chai et al. (2017) demonstrates successful crocetin production in yeast by combining a CCD with a heterologous ALD from Synechocystis sp.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the function of this compound as a biosynthetic intermediate.

Protocol 1: Heterologous Expression of CsCCD2 in E. coli

This protocol describes the expression of the Carotenoid Cleavage Dioxygenase 2 from Crocus sativus (CsCCD2) in E. coli for subsequent in vivo or in vitro assays.

1. Plasmid Construction:

  • The coding sequence of CsCCD2 is cloned into an E. coli expression vector, such as pET or pGEX, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

2. Transformation:

  • The expression vector containing the CsCCD2 gene is transformed into a suitable E. coli expression strain, such as BL21(DE3).

3. Culture and Induction:

  • A single colony of transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking.

  • The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The induced culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours (e.g., 12-16 hours) with shaking to enhance the production of soluble protein.

4. Cell Harvesting and Lysis:

  • The bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

  • The cells are lysed by sonication or using a French press.

  • The cell lysate is clarified by centrifugation to separate the soluble protein fraction from the cell debris.

5. Protein Purification (Optional, for in vitro assays):

  • The soluble protein extract is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

  • The column is washed with a wash buffer to remove non-specifically bound proteins.

  • The tagged CsCCD2 protein is eluted from the column using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins or reduced glutathione (B108866) for GST-tagged proteins).

  • The purity of the protein can be assessed by SDS-PAGE.

Protocol 2: In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol details the procedure for assessing the enzymatic activity of a CCD, such as CsCCD2, in converting zeaxanthin to this compound in a controlled in vitro environment.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% (v/v) glycerol, 1 mM dithiothreitol (B142953) (DTT), and 1 mM FeSO4).

  • Prepare a stock solution of the substrate, zeaxanthin, in an organic solvent such as acetone (B3395972) or a detergent-containing buffer to ensure its solubility in the aqueous reaction mixture.

2. Enzyme Reaction:

  • In a microcentrifuge tube, combine the reaction buffer, the purified CCD enzyme (or a crude cell extract containing the enzyme), and the zeaxanthin substrate. The final concentrations of enzyme and substrate should be optimized based on preliminary experiments.

  • Initiate the reaction and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-16 hours). A negative control reaction without the enzyme should be included.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of an organic solvent, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Vortex the mixture vigorously to extract the carotenoids and apocarotenoids into the organic phase.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully collect the organic phase containing the reaction products.

4. Sample Preparation for Analysis:

  • Evaporate the organic solvent under a stream of nitrogen.

  • Redissolve the dried residue in a suitable solvent for HPLC analysis (e.g., acetonitrile/methanol).

Protocol 3: In Vitro Assay for Aldehyde Dehydrogenase (ALDH) Activity

This protocol outlines the steps to measure the activity of an ALDH, such as CsALDH3I1, in converting this compound to crocetin.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 8.0).

  • Prepare a stock solution of the substrate, this compound, in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Prepare a stock solution of the cofactor, NAD+ or NADP+, in the reaction buffer.

2. Enzyme Reaction:

  • In a cuvette or a 96-well plate, combine the reaction buffer, the purified ALDH enzyme (or a crude cell extract), and the cofactor.

  • Initiate the reaction by adding the this compound substrate.

  • The conversion of the aldehyde to a carboxylic acid is coupled to the reduction of NAD(P)+ to NAD(P)H. The increase in absorbance at 340 nm due to the formation of NAD(P)H can be monitored spectrophotometrically in real-time.

3. Determination of Kinetic Parameters (Km and Vmax):

  • To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the enzyme assay with varying concentrations of the this compound substrate while keeping the enzyme and cofactor concentrations constant.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

4. Product Confirmation by HPLC (Endpoint Assay):

  • For an endpoint assay, incubate the reaction mixture for a specific time.

  • Stop the reaction, for example, by adding an acid or a solvent.

  • Analyze the reaction mixture by HPLC to confirm the formation of crocetin and the consumption of this compound.

Protocol 4: HPLC Analysis of Crocetin and this compound

This protocol provides a general method for the separation and quantification of crocetin and this compound using High-Performance Liquid Chromatography (HPLC).

1. HPLC System:

  • An HPLC system equipped with a photodiode array (PDA) or a UV-Vis detector.

2. Column:

  • A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase:

  • A gradient elution is typically employed using a mixture of solvents such as acetonitrile, methanol, and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. An example gradient could be a linear gradient from a higher polarity mobile phase (e.g., water/methanol) to a lower polarity mobile phase (e.g., acetonitrile).

4. Detection:

  • The detection wavelength is set to the maximum absorbance of crocetin and this compound, which is typically in the range of 420-450 nm.

5. Quantification:

  • Prepare standard curves for both crocetin and this compound using pure standards of known concentrations.

  • The concentration of the compounds in the experimental samples is determined by comparing their peak areas to the standard curves.

Visualizing the Biosynthetic Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the crocetin biosynthetic pathway and a typical experimental workflow for enzyme validation.

Crocetin_Biosynthesis cluster_ccd Carotenoid Cleavage Dioxygenase (CCD) cluster_aldh Aldehyde Dehydrogenase (ALDH) Zeaxanthin Zeaxanthin Crocetin_dialdehyde This compound Zeaxanthin->Crocetin_dialdehyde Cleavage Crocetin Crocetin Crocetin_dialdehyde->Crocetin Oxidation CCD e.g., CsCCD2 ALDH e.g., CsALDH3I1

Caption: Biosynthetic pathway of crocetin from zeaxanthin.

Experimental_Workflow cluster_gene Gene of Interest cluster_expression Heterologous Expression cluster_assay Enzyme Assay Gene CCD or ALDH gene Cloning Cloning into Expression Vector Gene->Cloning Transformation Transformation into Host (e.g., E. coli) Cloning->Transformation Induction Protein Expression Induction Transformation->Induction Purification Protein Purification (Optional) Induction->Purification InVitroAssay In Vitro Enzyme Assay Purification->InVitroAssay Analysis HPLC Analysis of Products InVitroAssay->Analysis

Caption: Experimental workflow for enzyme validation.

Conclusion

The experimental evidence strongly supports the role of this compound as a central intermediate in the biosynthesis of crocetin. The conversion of zeaxanthin to this compound by CCDs and the subsequent oxidation to crocetin by ALDHs have been demonstrated through in vivo and in vitro studies. This guide provides a foundation for researchers to further investigate this pathway, optimize production systems, and explore the therapeutic applications of these valuable natural products. The provided protocols offer a starting point for the experimental validation and characterization of novel enzymes involved in crocetin biosynthesis.

References

Navigating the Analytical Maze: A Comparative Guide to Crocetin Dialdehyde Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of bioactive compounds are paramount. Crocetin (B7823005) dialdehyde (B1249045), a key intermediate in the biosynthesis of saffron's characteristic crocins, presents a unique analytical challenge. While immunoassays offer the promise of high-throughput and sensitive detection, the potential for cross-reactivity with structurally similar molecules necessitates a thorough evaluation. This guide provides a comparative overview of analytical methodologies for crocetin dialdehyde, with a focus on the critical aspect of cross-reactivity in immunoassays.

Currently, there is a notable absence of commercially available immunoassays specifically designed for the detection of this compound. The existing body of scientific literature primarily relies on chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for the analysis of saffron apocarotenoids.[1][2] This highlights a significant gap in the availability of rapid, immunoassay-based detection methods for this specific analyte.

The development of immunoassays for small molecules like this compound, which act as haptens, presents inherent challenges. These molecules are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[3] The resulting antibodies may exhibit cross-reactivity with other molecules that share similar structural features.

The Challenge of Cross-Reactivity in Immunoassays for Small Molecules

Immunoassays for small molecules are typically designed in a competitive format. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of the analyte in the sample.

A significant hurdle in the development and validation of such assays is ensuring specificity. Cross-reactivity occurs when the antibodies bind to molecules other than the intended analyte, leading to inaccurate quantification.[4] For a hypothetical this compound immunoassay, several compounds present in saffron extracts or biological matrices could be potential cross-reactants due to their structural similarities.

Potential Cross-Reactants with a Hypothetical this compound Immunoassay

Based on the biosynthesis pathway of saffron apocarotenoids, the following compounds are likely to exhibit some degree of cross-reactivity in an immunoassay developed for this compound:

  • Crocetin: As the direct oxidation product of this compound, crocetin shares the same core C20 polyene backbone, differing only in the terminal functional groups (carboxyl groups instead of aldehydes).[5] This high degree of structural similarity makes it a prime candidate for significant cross-reactivity.

  • Safranal (B46814): A volatile C10 aldehyde responsible for the aroma of saffron, safranal has a different carbon skeleton but shares the aldehyde functional group. The specificity of the antibody's binding site (paratope) would determine the extent of cross-reactivity.

  • Picrocrocin: The precursor to safranal, this compound has a more complex structure but contains a cyclocitral moiety that is also a building block in the saffron biosynthetic pathway.

  • Other Carotenoid-derived Molecules: The complex mixture of carotenoids and their degradation products in natural extracts could also lead to non-specific binding and interference.

Comparing Analytical Methodologies: HPLC vs. Immunoassay

Given the current landscape, a comparison between the established HPLC methods and a potential immunoassay for this compound is crucial for researchers selecting an appropriate analytical strategy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Immunoassay (Hypothetical)
Specificity High. Can separate and individually quantify structurally similar compounds based on their physicochemical properties.Variable. Highly dependent on antibody specificity and prone to cross-reactivity with related molecules.
Sensitivity Good to excellent, depending on the detector used (e.g., DAD, MS).Potentially very high, capable of detecting picogram to femtogram levels.
Throughput Lower. Samples are analyzed sequentially.High. Amenable to 96-well plate formats and automation.
Development Time Method development can be time-consuming, requiring optimization of columns, mobile phases, and detector settings.Antibody development is a lengthy and resource-intensive process. Assay optimization is also required.
Cost per Sample Higher, due to solvent consumption and instrument maintenance.Potentially lower for large numbers of samples after initial development costs.
Matrix Effects Can be significant, often requiring sample clean-up and extraction procedures.Can also be affected by matrix components, potentially requiring sample dilution or specific buffers.

Experimental Protocols: A Roadmap for Immunoassay Development and Validation

For researchers embarking on the development of an immunoassay for this compound, a rigorous validation protocol is essential. The following outlines a general workflow:

1. Hapten Synthesis and Carrier Protein Conjugation:

  • This compound would be chemically modified to introduce a reactive handle for conjugation to a carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin).

2. Immunization and Antibody Production:

  • The conjugate would be used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies.

3. Assay Development (Competitive ELISA):

  • The developed antibodies would be used to set up a competitive ELISA format. This involves optimizing antibody and conjugate concentrations, incubation times, and washing steps.

4. Validation:

  • Specificity and Cross-Reactivity Testing: This is a critical step. The assay would be tested against a panel of potentially cross-reacting compounds (crocetin, safranal, picrocrocin, etc.) at various concentrations to determine the percentage of cross-reactivity.
  • Sensitivity (Limit of Detection and Quantification): Determine the lowest concentration of this compound that can be reliably detected and quantified.
  • Precision (Intra- and Inter-assay Variability): Assess the reproducibility of the assay.
  • Accuracy (Spike and Recovery): Evaluate the influence of the sample matrix by spiking known amounts of this compound into relevant matrices (e.g., plant extracts, biological fluids) and measuring the recovery.

Visualizing the Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the biosynthetic pathway leading to this compound and a typical workflow for immunoassay development.

Crocetin_Biosynthesis Zeaxanthin Zeaxanthin Crocetin_dialdehyde Crocetin_dialdehyde Zeaxanthin->Crocetin_dialdehyde CCD2 Crocetin Crocetin Crocetin_dialdehyde->Crocetin ALDH Crocins Crocins Crocetin->Crocins UGTs

Caption: Biosynthetic pathway of crocins from zeaxanthin.

Immunoassay_Development_Workflow cluster_0 Antibody Production cluster_1 Assay Development & Validation Hapten_Synthesis Hapten Synthesis (this compound Derivative) Conjugation Conjugation to Carrier Protein Hapten_Synthesis->Conjugation Immunization Immunization Conjugation->Immunization Antibody_Purification Antibody Purification Immunization->Antibody_Purification Assay_Optimization Competitive Assay Optimization Antibody_Purification->Assay_Optimization Cross_Reactivity Cross-Reactivity Testing Assay_Optimization->Cross_Reactivity Performance_Validation Performance Validation (Sensitivity, Precision, Accuracy) Cross_Reactivity->Performance_Validation

Caption: Workflow for hapten immunoassay development.

References

A Comparative Purity Analysis of Synthetic vs. Natural Crocetin Dialdehyde for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This guide provides an objective comparison of synthetic and natural crocetin (B7823005) dialdehyde (B1249045), offering insights into their respective impurity profiles, analytical methodologies for purity determination, and a look into the compound's biological context.

Crocetin dialdehyde, a key intermediate in the biosynthesis of crocetin and crocins, is a C20 apocarotenoid responsible for the vibrant color of saffron.[1][2] Its intriguing biological activities have made it a compound of interest in various research fields. This guide delves into the critical aspects of purity for both synthetically derived and naturally sourced this compound, enabling informed decisions for experimental design and drug development.

Purity Profile: Synthetic vs. Natural this compound

The method of production is a crucial determinant of the purity and impurity profile of this compound. While both synthetic and natural (primarily through biotechnological routes) sources can yield high-purity products, the potential co-contaminants are inherently different.

FeatureSynthetic this compoundNatural this compound (Biotechnological)
Primary Source Chemical synthesis from organic precursors.Fermentation using genetically engineered microorganisms (e.g., E. coli) or plant cell cultures.[3][4][5]
Reported Purity Typically offered as an analytical standard with purity often ≥95% or >98% (as determined by HPLC).High titers and purity can be achieved, with the final purity depending on the downstream purification process.
Potential Impurities - Residual solvents from the reaction and purification steps.- Unreacted starting materials (e.g., 3,7-dimethyl octatriene dialdehyde).- Byproducts from side reactions.- Reagents used in synthesis, such as Wittig reagents (e.g., phosphine (B1218219) oxides).- Components from the culture medium (e.g., sugars, salts, amino acids).- Endotoxins and other cellular components from the host organism (e.g., proteins, nucleic acids from E. coli).- Other carotenoids or metabolic byproducts from the host organism.
Key Advantages - Potentially higher batch-to-batch consistency.- Well-defined and characterized impurity profile.- Often perceived as "greener" or more sustainable production method.- Avoids the use of harsh organic solvents and reagents.
Key Disadvantages - May involve the use of hazardous reagents and solvents.- Potential for catalyst or reagent contamination.- Risk of contamination with biological molecules that may interfere with certain assays.- Purification can be complex to remove all cellular debris and media components.

Experimental Protocols

Accurate determination of purity is essential for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment

This protocol is a representative method for the analysis of this compound purity.

1. Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

  • A gradient elution is typically employed to achieve good separation.

  • Solvent A: Water with 0.1% formic acid or acetic acid.

  • Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid.

  • An example gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B (isocratic, for column re-equilibration)

  • The flow rate is typically set between 0.8 and 1.2 mL/min.

3. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent such as methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

4. Detection:

  • This compound has characteristic absorbance maxima in the visible range. The detector should be set to monitor at approximately 450 nm. A PDA detector allows for the acquisition of the full UV-Vis spectrum, which can aid in peak identification and purity assessment.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Signaling Pathway Involvement

While this compound is a precursor, its immediate downstream product, crocetin, has been studied for its interaction with various signaling pathways. Understanding these pathways provides context for the potential biological effects of this compound. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade, which is crucial in angiogenesis (the formation of new blood vessels). Crocetin has been shown to inhibit angiogenesis by interfering with this pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 SRC SRC VEGFR2->SRC MEK MEK VEGFR2->MEK Crocetin Crocetin (from this compound) Crocetin->VEGFR2 Inhibition FAK FAK SRC->FAK Cytoskeleton Cytoskeleton Organization FAK->Cytoskeleton ERK ERK MEK->ERK Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Cytoskeleton->Angiogenesis Migration->Angiogenesis

Caption: VEGFR2 signaling pathway and its inhibition by crocetin.

Experimental Workflow for Production and Analysis

The general workflow for producing and analyzing this compound involves several key stages, from initial synthesis or fermentation to final purity verification.

Crocetin_Dialdehyde_Workflow cluster_synthetic Synthetic Route cluster_natural Natural (Biotechnological) Route cluster_purification_analysis Purification & Analysis s1 Chemical Precursors s2 Organic Synthesis (e.g., Wittig Reaction) s1->s2 s3 Crude Product s2->s3 p1 Purification (e.g., Crystallization, Chromatography) s3->p1 n1 Engineered Microorganism n2 Fermentation n1->n2 n3 Cell Lysis & Extraction n2->n3 n3->p1 p2 Purity Analysis (HPLC, NMR, MS) p1->p2 p3 Pure this compound p2->p3

Caption: Production and analysis workflow for this compound.

References

Crocetin Dialdehyde vs. Its Glycoside Counterparts: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crocetin (B7823005), a natural carotenoid dicarboxylic acid, and its glycoside derivatives, most notably crocin (B39872), are the principal bioactive compounds found in saffron (Crocus sativus L.). While both exhibit a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, their efficacy and mechanisms of action can differ significantly. This guide provides an objective comparison of the biological activities of crocetin dialdehyde (B1249045) and its glycoside derivatives, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

Key Differences in Bioavailability and Bioactivity

A crucial distinction between crocetin and its glycoside derivatives lies in their bioavailability. Crocins, being water-soluble due to their sugar moieties, are poorly absorbed in the gastrointestinal tract. Instead, they are hydrolyzed to the lipid-soluble crocetin by intestinal enzymes, which is then readily absorbed. This metabolic conversion positions crocetin as the primary bioactive metabolite responsible for the systemic effects observed after oral administration of saffron extracts or crocin. Consequently, in vitro studies often demonstrate that crocetin exhibits more potent biological activity at lower concentrations compared to crocin.

Comparative Analysis of Biological Activities

The following sections provide a detailed comparison of the antioxidant, anti-inflammatory, anticancer, and anti-angiogenic activities of crocetin and crocin, with quantitative data summarized in tables for easy reference.

Antioxidant Activity

Both crocetin and crocin are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[1] In vivo studies have shown that oral administration of both compounds can enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and increase the total antioxidant capacity in various tissues.[1] While both are effective, in vitro studies suggest that crocetin's aglycone structure may allow for more direct interaction with cellular membranes and radical species.

Table 1: Comparative in vivo Antioxidant Effects of Crocetin and Crocin

ParameterCrocetinCrocinSpeciesKey FindingsReference
SOD Activity↑ in liver and kidney↑ in liver and kidneyMiceBoth compounds enhanced SOD activity after six weeks of oral administration.[1]
GSH-Px Activity↑ in liver↑ in liverMiceBoth compounds enhanced GSH-Px activity in the liver.[1]
Total Antioxidant Capacity (TAOC)↑ in heart and kidney↑ in heart and kidneyMiceBoth compounds increased TAOC in the heart and kidneys.[1]
Malondialdehyde (MDA)↓ in serum↓ in serumMiceBoth compounds reduced serum levels of this lipid peroxidation marker.
Anti-inflammatory Activity

Crocetin and crocin have demonstrated significant anti-inflammatory properties. They can modulate inflammatory pathways and reduce the expression of pro-inflammatory cytokines. A comparative study on mesenchymal stem cells (MSCs) showed that both compounds, particularly at lower concentrations (2.5 and 5 µM), increased the expression of anti-inflammatory cytokines like TGF-β, IL-10, and IL-4, while higher concentrations (25 and 50 µM) decreased the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-17. In this particular study, crocin was found to be slightly more effective at lower concentrations in promoting an anti-inflammatory phenotype in MSCs.

Anticancer Activity

The anticancer effects of crocetin and crocin have been extensively studied in various cancer cell lines. A consistent finding is that crocetin exhibits significantly higher cytotoxicity towards cancer cells than crocin. One study reported that crocetin was approximately 5 to 18 times more cytotoxic than crocin across five different human cancer cell lines. This difference in potency is often attributed to the direct action of crocetin, whereas crocin needs to be metabolized to crocetin to exert its full effect.

Table 2: Comparative IC50 Values of Crocetin and Crocin in Human Cancer Cell Lines

Cell LineCompoundIC50 (µM)Incubation TimeReference
MDA-MB-231 (Breast Cancer)Crocetin213024 h
Crocin409024 h
MCF7 (Breast Cancer)Crocetin243024 h
Crocin358024 h
A172 (Glioblastoma)Crocin3100 (24h), 2190 (48h), 1720 (72h)24, 48, 72 h
Dimethylcrocetin4730 (24h), 2800 (48h), 1950 (72h)24, 48, 72 h
HCT116 (Colon Cancer)Crocetin~14% proliferation at 30 µM24 h
SGC7901 (Gastric Cancer)CrocetinGrowth inhibition at 12.5, 25, 50 µmol/L48 h
Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Both crocetin and crocin have been shown to inhibit angiogenesis, with crocetin being the more potent inhibitor. A study by Zhao et al. (2021) demonstrated that crocetin was effective at significantly lower concentrations than crocin in inhibiting cell migration and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) and in reducing subintestinal vein vessel formation in zebrafish.

Table 3: Comparative Anti-Angiogenic Activity of Crocetin and Crocin

AssayCrocetin Effective ConcentrationCrocin Effective ConcentrationModel SystemKey FindingsReference
Cell Migration & Tube Formation10, 20, 40 µM100, 200, 400 µMHUVECsCrocetin was approximately 10-fold more potent than crocin.
Subintestinal Vein Vessel Formation20 µM50, 100 µMZebrafishCrocetin showed greater in vivo anti-angiogenic activity.
Cytotoxicity (IC50)372.6 µM> 4000 µMHUVECsCrocetin exhibited significantly higher cytotoxicity in endothelial cells.

Signaling Pathway Analysis: Inhibition of VEGFR2 Signaling

The anti-angiogenic effects of crocetin and crocin are mediated, at least in part, through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Upon binding of VEGF, VEGFR2 undergoes phosphorylation, which triggers downstream signaling cascades involving SRC, FAK, MEK, and ERK, ultimately leading to endothelial cell proliferation, migration, and tube formation. Both crocetin and crocin have been shown to inhibit the phosphorylation of VEGFR2 and its downstream targets. In silico analysis suggests that crocetin has a higher binding affinity for VEGFR2 compared to crocin, which may explain its greater potency.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_crocetin Crocetin cluster_crocin Crocin VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Crocetin Crocetin Crocetin->pVEGFR2 Crocetin_effect Strong Inhibition Crocin Crocin Crocin->pVEGFR2 Crocin_effect Inhibition SRC SRC pVEGFR2->SRC MEK MEK pVEGFR2->MEK pSRC p-SRC SRC->pSRC FAK FAK pSRC->FAK pFAK p-FAK FAK->pFAK Angiogenesis Cell Migration, Proliferation, Tube Formation pFAK->Angiogenesis pMEK p-MEK MEK->pMEK ERK ERK pMEK->ERK pERK p-ERK ERK->pERK pERK->Angiogenesis

Caption: Inhibition of VEGFR2 Signaling by Crocetin and Crocin.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (XTT Assay)
  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 1x10^4 cells/well in a 96-well plate and allow them to attach for 24 hours in complete F-12K medium.

  • Replace the medium with low serum (0.5% FBS) F-12K medium containing various concentrations of crocetin or crocin. A vehicle control (0.1% DMSO) should be included.

  • Incubate the cells for 24 hours.

  • Assess cell viability using an XTT assay kit according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm and 650 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Wound Healing Assay
  • Grow HUVECs to confluence in 24-well plates.

  • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells.

  • Add high serum (10% FBS) medium containing different concentrations of the test compounds or a vehicle control.

  • Capture images of the wound area at 0 and 20 hours.

  • Analyze the images using software like ImageJ to measure the wound area and calculate the migration distance.

Caption: Experimental Workflow for Wound Healing Assay.

In Vitro Tube Formation Assay
  • Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30 minutes to allow for solidification.

  • Resuspend HUVECs in low serum (0.5% FBS) F-12K medium containing the desired concentrations of crocetin, crocin, or a vehicle control.

  • Seed 1x10^4 cells per well onto the Matrigel-coated plate.

  • Incubate at 37°C for 6 hours to allow for the formation of capillary-like structures.

  • Stain the cells with Calcein AM for 30 minutes.

  • Capture images using a fluorescence microscope and analyze the tube length and number of branch points.

Conclusion

The available evidence strongly suggests that while both crocetin dialdehyde and its glycoside derivative, crocin, possess a remarkable array of biological activities, crocetin is generally the more potent bioactive form, particularly in in vitro settings. This is largely due to its direct availability as an aglycone, bypassing the need for metabolic hydrolysis that crocin requires. For researchers investigating the direct cellular and molecular mechanisms of these compounds, crocetin may be the more appropriate choice. However, for in vivo studies involving oral administration, crocin is also a valid option, as it serves as a prodrug for crocetin. The choice between these compounds should be guided by the specific research question, experimental model, and desired therapeutic application. Further research is warranted to fully elucidate the nuanced differences in their mechanisms of action and to explore their synergistic potential.

References

Comparative Docking Analysis of Crocetin Dialdehyde with Target Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of molecular docking studies involving crocetin (B7823005) dialdehyde (B1249045) and its interactions with various target enzymes. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental protocols, and visualizes the scientific workflow to facilitate further research and development of crocetin dialdehyde as a potential therapeutic agent.

Executive Summary

This compound, a key intermediate in the biosynthesis of crocetin in saffron, has been the subject of computational studies to understand its binding affinity and interaction with various protein targets. This guide consolidates findings from available research, presenting a comparative analysis of its docking performance against several enzymes. While specific quantitative binding affinities for this compound are not always detailed in published literature, this guide also includes data from its closely related and more extensively studied metabolite, crocetin, to provide a broader comparative context.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the binding affinities of this compound and the related compound crocetin with various target enzymes as reported in the literature. It is important to note that the docking of this compound with four saffron Aldehyde Dehydrogenases (ALDHs) was reported to show low affinity, though specific binding energy values were not provided in the accessible literature.[1] For comparative purposes, the binding energies of crocetin with other significant biological targets are presented.

Table 1: Molecular Docking Results for this compound with Aldehyde Dehydrogenases (ALDHs)

Target EnzymeLigandReported AffinityInteracting ResiduesReference
ALDH54788This compoundLow AffinityNot SpecifiedGómez-Gómez et al., 2018
ALDH3898This compoundLow AffinityNot SpecifiedGómez-Gómez et al., 2018
ALDH20158This compoundLow AffinityNot SpecifiedGómez-Gómez et al., 2018
ALDH11367This compoundLow AffinityNot SpecifiedGómez-Gómez et al., 2018

Table 2: Comparative Molecular Docking Results for Crocetin with Various Target Enzymes

Target EnzymeLigandBinding Energy (kcal/mol)Interacting ResiduesReference
Cyclooxygenase-2 (COX-2)CrocetinNot SpecifiedNot SpecifiedStudy on saffron compounds and COX-2
Vitamin D receptorCrocetin-7.9Not SpecifiedComparative study on Alzheimer's receptors
Receptor for advanced glycation end productsCrocetin-7.5Not SpecifiedComparative study on Alzheimer's receptors
NOD-like receptor pyrin domain-containing-3Crocetin-7.4Not SpecifiedComparative study on Alzheimer's receptors
Estrogen receptor alphaCrocetin beta-d-glucosyl ester-6.9Glu 380, Leu 536, Arg 394Study on breast cancer targets
Histone deacetylase 2 (HDAC2)Crocin -1-6.61Pro 211Study on breast cancer targets

Experimental Protocols: A Glimpse into the Methodology

The molecular docking studies cited in this guide predominantly employ a standardized in silico methodology. The general workflow involves protein and ligand preparation, grid generation, the docking simulation itself, and subsequent analysis of the results.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystallographic structures of the target enzymes are typically retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed, and polar hydrogen atoms are added to the protein structure.

  • Ligand Structure: The 2D structure of this compound or crocetin is drawn using chemical drawing software and converted to a 3D format. The ligand is then energy-minimized to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Software: AutoDock Vina is a widely used software for performing molecular docking simulations.

  • Grid Generation: A grid box is defined around the active site of the target enzyme to specify the search space for the ligand binding.

  • Docking Algorithm: AutoDock Vina utilizes a Lamarckian genetic algorithm to explore various conformations of the ligand within the defined grid box and to predict the best binding mode. The program calculates the binding energy for each conformation.

3. Analysis of Results:

  • Binding Energy: The binding energy (reported in kcal/mol) is used to estimate the binding affinity of the ligand for the protein. More negative values indicate a stronger binding affinity.

  • Interacting Residues: The docked conformations are analyzed to identify the key amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. Visualization tools are used to inspect these interactions.

Visualizing the Process

To better illustrate the workflow and the relationships between the different stages of a comparative docking study, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase cluster_comparison Comparative Analysis Protein_Prep Target Protein Preparation Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand (this compound) Preparation Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Binding_Energy Binding Energy Calculation Docking->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, etc.) Docking->Interaction_Analysis Comparative_Analysis Comparative Analysis with Alternative Ligands/Targets Binding_Energy->Comparative_Analysis Interaction_Analysis->Comparative_Analysis Signaling_Pathway_Placeholder cluster_enzymes Target Enzymes cluster_bioactivity Potential Biological Effects ALDH ALDH Metabolism Metabolism ALDH->Metabolism COX2 COX-2 Inflammation Inflammation COX2->Inflammation Alz_Receptors Alzheimer's Receptors Neuroprotection Neuroprotection Alz_Receptors->Neuroprotection Crocetin_Dialdehyde This compound Crocetin_Dialdehyde->ALDH Low Affinity Crocetin Crocetin Crocetin->COX2 Crocetin->Alz_Receptors

References

Safety Operating Guide

Proper Disposal of Crocetin Dialdehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of crocetin (B7823005) dialdehyde (B1249045), ensuring the protection of laboratory personnel and the environment. This document provides immediate, actionable safety protocols and logistical plans for researchers, scientists, and drug development professionals. By adhering to these procedures, laboratories can maintain a safe working environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Crocetin dialdehyde is classified as harmful if swallowed and may cause an allergic skin reaction[1]. Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) within a certified chemical fume hood to prevent inhalation and skin contact.

Required Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Disposal Plan: A Step-by-Step Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations[1][2]. In-lab treatment, such as neutralization, should only be performed if it is part of a well-documented and approved experimental procedure[2][3].

1. Waste Collection:

  • Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and rinsate from cleaning contaminated glassware, in a designated hazardous waste container.

2. Container Management:

  • Container Type: Use a clean, non-reactive, and sealable container. Glass or polyethylene (B3416737) containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the CAS Number: 502-70-5. The accumulation start date must also be clearly marked.

  • Storage: Keep the waste container securely sealed when not in use and store it in a well-ventilated, designated hazardous waste accumulation area.

3. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Crucially, keep it separate from strong acids, strong alkalis, and strong oxidizing or reducing agents.

  • Segregate halogenated and non-halogenated solvent wastes.

4. Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS office or a designated hazardous waste management provider to schedule a pickup.

Hazard and Disposal Information Summary

For quick reference, the following table summarizes the key hazard and disposal information for this compound.

Parameter Information Reference
GHS Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.
Waste Container Clean, non-reactive, sealable (glass or polyethylene recommended).
Waste Labeling "Hazardous Waste," "this compound," CAS No. 502-70-5, Accumulation Start Date.
Disposal Method Through a licensed hazardous waste disposal company.

Experimental Workflow for Disposal

The following diagram illustrates the standard operating procedure for the safe disposal of this compound waste.

Experimental Workflow: this compound Disposal cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Wear appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Handle this compound in a Chemical Fume Hood A->B C Collect all this compound waste in a designated, labeled container B->C D Segregate from incompatible materials: - Strong Acids/Alkalis - Strong Oxidizing/Reducing Agents C->D E Store sealed waste container in a designated accumulation area F Contact EHS or licensed waste contractor for pickup E->F G Document waste disposal according to institutional protocols F->G

Caption: Workflow for the safe handling and disposal of this compound.

Biological Transformation Pathway

This compound is a precursor to crocetin, a bioactive compound. In biological systems, this conversion is catalyzed by aldehyde dehydrogenases (ALDHs). Understanding this pathway can be relevant for researchers working on the biosynthesis of these compounds.

Biological Conversion of this compound A Zeaxanthin (B1683548) B This compound A->B Cleavage C Crocetin B->C Oxidation enzyme1 CCD2 enzyme2 Aldehyde Dehydrogenases (ALDHs)

Caption: Biosynthetic pathway from zeaxanthin to crocetin.

References

Personal protective equipment for handling Crocetin dialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Crocetin dialdehyde (B1249045). It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe research environment.

Hazard Identification and Safety Data

Crocetin dialdehyde is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is crucial to handle this compound with care to avoid direct contact and inhalation.

Chemical and Physical Properties

PropertyValue
CAS Number 502-70-5[1][2]
Molecular Formula C₂₀H₂₄O₂[1]
Molecular Weight 296.40 g/mol [1]
Appearance Data not available
GHS Classification Acute toxicity, oral (Category 4); Skin sensitization (Category 1, 1A, 1B)
Hazard Statements H302: Harmful if swallowed; H317: May cause an allergic skin reaction
Signal Word Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risks. The following equipment should be worn at all times when handling this compound.

  • Eye and Face Protection : Chemical splash goggles or a full-face shield are required when there is a risk of splashing. Standard safety glasses that meet ANSI Z.87.1 standards are a minimum requirement.

  • Hand Protection : Chemical-resistant gloves are essential. Single-use nitrile gloves are acceptable for incidental contact. For prolonged contact, it is advisable to consult the glove manufacturer's resistance guide. Gloves should have long cuffs to protect the forearms.

  • Body Protection : A lab coat with long sleeves or a chemical-protective apron should be worn. For larger quantities or in case of a significant spill potential, chemical-resistant coveralls may be necessary.

  • Footwear : Closed-toe and closed-heel shoes made of an impervious material are required. Do not wear cloth or leather shoes in the handling area.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols. If engineering controls are insufficient, respiratory protection may be required.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical for minimizing the risk of exposure.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. Clear the workspace of any unnecessary items.

  • Donning PPE : Put on all required PPE as detailed in the section above.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Handling : Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.

  • Post-Handling : After handling, wash hands thoroughly with soap and water.

  • Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use gloves and other disposable PPE immediately after use.

Emergency and Disposal Plans

Emergency First Aid Procedures:

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.

  • Skin Contact : Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.

Spill Response Workflow

Spill_Response_Workflow This compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Absorb with diatomite or universal binders) contain->cleanup decontaminate Decontaminate Surfaces (Scrub with alcohol) cleanup->decontaminate dispose Dispose of Waste (Collect in a sealed container for hazardous waste) decontaminate->dispose end Spill Cleaned Up dispose->end

Caption: Workflow for responding to a this compound spill.

Disposal Plan: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Collect all contaminated materials in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crocetin dialdehyde
Reactant of Route 2
Crocetin dialdehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.